VH032-C2-NH-Boc
Description
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Properties
Molecular Formula |
C31H45N5O6S |
|---|---|
Molecular Weight |
615.8 g/mol |
IUPAC Name |
tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate |
InChI |
InChI=1S/C31H45N5O6S/c1-19-25(43-18-34-19)21-12-10-20(11-13-21)16-33-27(39)23-15-22(37)17-36(23)28(40)26(30(2,3)4)35-24(38)9-8-14-32-29(41)42-31(5,6)7/h10-13,18,22-23,26,37H,8-9,14-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1 |
InChI Key |
NZTPEAOXIRFPEP-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to VH032-C2-NH-Boc: A Key Intermediate for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VH032-C2-NH-Boc, a critical chemical intermediate in the field of targeted protein degradation. As a Boc-protected, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound is an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure and properties, mechanism of action, and provides in-depth experimental protocols for its use in the development of novel protein degraders. All quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2][3] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
This compound is a derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] The "C2-NH-Boc" portion of its name signifies a 2-carbon linker terminating in a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is crucial for synthetic strategies, as it prevents the amine from undergoing unintended reactions during the coupling of the VHL ligand to the linker or the POI ligand.[1] The Boc group can be readily removed under acidic conditions to reveal a reactive amine, which is then available for conjugation to complete the PROTAC synthesis.[1][5]
Chemical Structure and Properties
The chemical structure and properties of this compound are fundamental to its application in PROTAC synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl (2-((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethylpropyl)amino)-2-oxoethyl)carbamate | Inferred from structure |
| CAS Number | 2361119-87-9 | [6] |
| Molecular Formula | C31H45N5O6S | [7] |
| Molecular Weight | 615.78 g/mol | [6] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous solutions. | Inferred from related VH032 derivatives |
| Storage | Store at -20°C for long-term stability. | [8] |
Stability Profile:
The stability of this compound is primarily influenced by the acid-labile Boc protecting group.[9]
-
pH: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) but is generally stable to basic conditions. It is recommended to store and handle the compound in a neutral, dry environment unless Boc deprotection is intended.[9]
-
Temperature: For long-term storage, it is recommended to keep the compound at -20°C to prevent degradation. It is also advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[9]
-
Light: As a general precaution for complex organic molecules, prolonged exposure to UV or strong visible light should be avoided. Store in a dark, light-proof container.[9]
Mechanism of Action in PROTACs
A PROTAC synthesized from this compound functions by recruiting the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation.[1] The general mechanism is illustrated in the signaling pathway diagram below.
Quantitative Data
While specific binding affinity data for the Boc-protected this compound is not typically reported as it is a synthetic intermediate, the binding affinity of the parent VH032 ligand is a critical parameter.[1] The efficacy of PROTACs synthesized using VH032 is evaluated by their ability to induce protein degradation, measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Table 2: Binding Affinity of VH032 and Derivatives to VHL
| Compound | Assay Type | Parameter | Value | Reference |
| VH032 | Not Specified | Kd | 185 nM | [4][10] |
| BODIPY FL VH032 | TR-FRET | Kd | 3.01 nM | [11] |
| VH032 | TR-FRET | IC50 | 77.8 nM | [11] |
| VH032 | FP | IC50 | 352.2 nM | [11] |
Table 3: Degradation Performance of Representative VH032-Based PROTACs
| PROTAC ID | Target POI | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | ~15 nM | >90% | [12] |
| MZ1 | BRD2 | HeLa | ~25 nM | >80% | [12] |
| MZ1 | BRD3 | HeLa | ~75 nM | >70% | [12] |
| AT1 | BET | Not Reported | Not Reported | Not Reported | [4] |
| PROTAC-X (hypothetical) | POI-X | Not Applicable | 1-100 nM | Not Specified | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs using this compound.
PROTAC Synthesis Workflow
The synthesis of a PROTAC from this compound is a sequential process involving deprotection and coupling steps.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the reactive amine.[5][8]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[13]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[13]
-
For isolation of the free amine, redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The crude amine salt is often used directly in the next step after removal of excess acid.[5]
Protocol 2: Amide Coupling to a POI Ligand
This protocol outlines the conjugation of the deprotected VH032-C2-amine to a POI ligand containing a carboxylic acid functionality.[2]
Materials:
-
Deprotected VH032-C2-amine (from Protocol 1)
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel
-
Magnetic stirrer
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand with a carboxylic acid moiety (1.0 equivalent) in anhydrous DMF.[5]
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]
-
Add the crude deprotected VH032-C2-amine (1.1 equivalents) to the reaction mixture.[5]
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[5]
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.[8]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
Protocol 3: Evaluation of Protein Degradation by Western Blot
This protocol describes a general method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.[3]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[3]
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.[4]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
Conclusion
This compound is a versatile and indispensable chemical tool for the synthesis of VHL-recruiting PROTACs. Its Boc-protected amine allows for a modular and efficient approach to the construction of these novel protein degraders. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application in PROTAC development. The provided data and visualizations serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gentaur.com [gentaur.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to VH032-C2-NH-Boc: A Key Intermediate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VH032-C2-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand VH032, this molecule is instrumental in the synthesis of heterobifunctional degraders aimed at eliminating disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound, offering a valuable resource for researchers in the field of targeted protein degradation.
Core Concepts: The Role of this compound in PROTAC Technology
PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins. These molecules are typically composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as a protected E3 ligase ligand, specifically targeting the VHL E3 ligase. The "C2-NH-Boc" portion of its structure denotes a 2-carbon linker terminating in a tert-butyloxycarbonyl (Boc) protected amine. This Boc group is a critical feature for chemical synthesis, as it prevents unwanted reactions of the amine during the coupling of the VHL ligand to the POI ligand-linker conjugate. The Boc protecting group can be readily removed under acidic conditions, revealing a reactive amine for the final step of PROTAC synthesis.
Data Presentation
The following table summarizes the key quantitative data for this compound and its parent VHL ligand, VH032.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Binding Affinity (Kd) to VHL |
| This compound | 2361119-87-9[1] | 615.78[1] | Not Applicable (Boc-protected) |
| VH032 | 1448188-62-2 | 472.60 | ~185 nM[2] |
Signaling Pathway and Mechanism of Action
The ultimate goal of synthesizing a PROTAC using this compound is to induce the degradation of a specific POI. The general mechanism of action for such a PROTAC is illustrated in the signaling pathway diagram below. The PROTAC, containing the deprotected VH032 moiety, facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a functional PROTAC using this compound is a multi-step process. The following protocols provide a generalized yet detailed methodology for the key steps involved.
Protocol 1: Boc Deprotection of this compound
This procedure details the removal of the Boc protecting group to yield the reactive amine, VH032-C2-NH2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add an excess of the acidic deprotecting agent. For example, add TFA to achieve a 20-50% (v/v) solution, or add approximately 10 equivalents of 4M HCl in 1,4-dioxane dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator. The resulting crude amine salt (VH032-C2-NH2) can often be used directly in the subsequent coupling step without further purification.
Protocol 2: Amide Coupling of VH032-C2-NH2 to a POI Ligand-Linker Conjugate
This protocol describes the formation of an amide bond between the deprotected VH032 derivative and a POI ligand-linker construct that has a terminal carboxylic acid.
Materials:
-
Crude VH032-C2-NH2 (from Protocol 1)
-
POI ligand-linker with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
HPLC for purification
Procedure:
-
In a reaction vessel, dissolve the POI ligand-linker with the carboxylic acid moiety (1.0 equivalent) in the anhydrous solvent.
-
Add the amide coupling reagents (e.g., 1.2 equivalents of HATU) and the non-nucleophilic base (e.g., 3.0 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude VH032-C2-NH2 salt (approximately 1.1 equivalents) to the activated mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Experimental Workflow
The development of a novel PROTAC using this compound follows a logical workflow from synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of a VH032-based PROTAC.
References
solubility of VH032-C2-NH-Boc in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C2-NH-Boc is a crucial chemical intermediate in the rapidly advancing field of targeted protein degradation.[1] As a derivative of the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand VH032, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
The physicochemical properties of PROTAC building blocks, particularly solubility, are critical determinants of successful synthesis, handling, and ultimately, the pharmacokinetic and pharmacodynamic properties of the final PROTAC molecule.[3] Poor solubility can hinder compound handling, biological screening, and formulation development.[3] This guide provides a comprehensive overview of the known and inferred solubility characteristics of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, presents detailed experimental protocols for solubility determination, and illustrates key workflows.
Chemical Properties Overview
This compound is a complex organic molecule featuring the core VHL ligand structure connected to a 2-carbon linker, which is terminated by a tert-butyloxycarbonyl (Boc)-protected amine.[1] The Boc group is an acid-labile protecting group that facilitates controlled, sequential synthesis of the final PROTAC molecule.[1][2] While extensive, specific experimental data for this exact compound is limited in public literature, its properties can be reliably inferred from its structural components and data available for analogous VHL ligands and PROTAC intermediates.[2]
Solubility Data
Quantitative, experimentally determined solubility values for this compound are not widely published. However, based on qualitative descriptions and the general behavior of similar compounds in the PROTAC space, a general solubility profile can be established. The compound is described as being soluble in polar organic solvents like DMSO and DMF, with limited solubility in aqueous solutions.[2]
For practical laboratory use, the following table provides an illustrative summary of expected solubility ranges for this compound. Note: These values are estimates based on the properties of structurally related compounds and should be experimentally confirmed for any specific lot or application. The solubility of the related, deprotected amine ((S,R,S)-AHPC or VH032-NH2) in DMSO has been reported to be as high as 86 mg/mL.[4]
| Solvent | Type | Expected Solubility Range (mg/mL) | Molarity (mM) at 25 mg/mL* | Application Notes |
| DMSO | Polar Aprotic | > 25 | > 40.8 | Recommended for creating high-concentration stock solutions.[5] Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[4] |
| DMF | Polar Aprotic | > 20 | > 32.7 | An alternative to DMSO for stock solutions. |
| Ethanol | Polar Protic | ~5 - 15 | ~8.2 - 24.5 | Moderate solubility. May be used for intermediate dilutions. |
| Methanol | Polar Protic | ~5 - 15 | ~8.2 - 24.5 | Similar to ethanol; useful for certain analytical techniques. |
| Acetonitrile | Polar Aprotic | ~1 - 10 | ~1.6 - 16.4 | Lower solubility compared to DMSO/DMF. Used in HPLC. |
| DCM | Nonpolar | ~1 - 5 | ~1.6 - 8.2 | Limited solubility. Used primarily in synthesis and purification. |
| Aqueous Buffer (e.g., PBS) | Aqueous | < 0.1 | < 0.16 | Very low solubility is expected, a common feature of complex, lipophilic PROTAC building blocks.[6] |
*Calculated using an estimated molecular weight of 615.78 g/mol for this compound.[7]
Signaling Pathways and Experimental Workflows
Visualizing the context and experimental procedures is essential for understanding the application of this compound. The following diagrams, rendered in DOT language, illustrate the general mechanism of a VHL-based PROTAC and the workflow for its synthesis and solubility testing.
Caption: General mechanism of action for a VHL-based PROTAC synthesized from this compound.
Caption: A generalized workflow for the synthesis of a PROTAC starting from this compound.
Caption: Experimental workflow for determining kinetic solubility using nephelometry.
Experimental Protocols
Accurate determination of solubility is crucial for reproducible experiments. Below are detailed protocols for two common methods: a kinetic solubility assay for high-throughput screening and a thermodynamic (shake-flask) assay for determining equilibrium solubility.
Protocol 1: Kinetic Solubility Determination by Nephelometry
This method is rapid and suitable for early-stage drug discovery, measuring the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[8]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear, flat-bottom 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a separate DMSO-only plate, perform a serial dilution (e.g., 2-fold or 3-fold) of the 10 mM stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of the final assay plate.
-
Compound Addition: Using an automated liquid handler for precision, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS-containing assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. It is critical to add the DMSO stock to the aqueous buffer and not vice-versa.[8]
-
Incubation: Immediately shake the plate for 2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.[8]
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer, recording the Nephelometric Turbidity Units (NTU).
-
Data Analysis: Plot the NTU values against the logarithm of the compound concentration. The kinetic solubility is defined as the concentration at which the NTU signal significantly increases above the baseline, indicating the onset of precipitation.[8]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase.[9]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Chosen solvent (e.g., DMSO, Ethanol, PBS)
-
Glass vials with screw caps
-
Thermostatic orbital shaker set to a constant temperature (e.g., 25 °C)
-
Vortex mixer
-
Centrifuge with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial tightly and place it in a thermostatic shaker. Shake the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
Prepare a standard curve by making serial dilutions of a known concentration of this compound in the same solvent.
-
Dilute the collected supernatant with the solvent to fall within the linear range of the standard curve.
-
Analyze the standards and the diluted sample by HPLC.
-
Calculate the concentration of the saturated solution by comparing the peak area of the sample to the standard curve, accounting for the dilution factor. This concentration represents the thermodynamic solubility.
-
Conclusion
This compound is a vital intermediate for the development of VHL-based PROTACs. While specific quantitative solubility data remains sparse in public literature, it is well-established to be soluble in polar aprotic solvents like DMSO, which is the recommended vehicle for preparing concentrated stock solutions for research use. Understanding its solubility characteristics and employing standardized protocols to determine them empirically are essential steps for the successful design, synthesis, and biological evaluation of novel protein degraders. The methodologies and illustrative data provided in this guide serve as a valuable resource for researchers navigating the challenges of PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. diva-portal.org [diva-portal.org]
- 7. gentaur.com [gentaur.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Handling and Safety of VH032-C2-NH-Boc for Researchers in Drug Development
For Immediate Release
This technical guide provides an in-depth overview of VH032-C2-NH-Boc, a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and drug development professionals, this document outlines the core chemical properties, safe handling procedures, experimental protocols, and the fundamental mechanism of action related to this VHL E3 ligase ligand. All quantitative data has been summarized in structured tables for clarity and comparative analysis.
Core Chemical Properties and Stability
This compound is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, incorporating a linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1] This modification makes it an ideal building block for the modular construction of PROTACs.[2] While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structural components and data from analogous compounds.[1]
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl (2-(2-((((2S,4R)-4- hydroxy-2-((4-(4-methylthiazol-. 5- yl)benzyl)carbamoyl)pyrrolidin-. 1-yl)carbonyl)amino)-3,3- dimethylbutanoyl)oxy)ethyl)car bamate | Inferred from structure[1] |
| CAS Number | 2409007-41-4 | [1] |
| Molecular Formula | C34H49N5O7S | Estimated[1] |
| Molecular Weight | 687.85 g/mol | Estimated[1] |
| Appearance | White to off-white solid | Typical for similar compounds[1] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous solutions. | Based on data for related VH032 derivatives[1] |
The stability of this compound is primarily influenced by the acid-labile Boc protecting group and the ether linkage within the linker.[1]
| Condition | Stability and Storage Recommendations |
| pH | The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) but is generally stable to basic conditions. It is advisable to avoid acidic environments unless Boc deprotection is intended and to store the compound in a neutral, dry environment.[1] |
| Temperature | For long-term storage, -20°C is recommended to prevent degradation. It is best practice to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[1][3] |
| Light | As a general precaution for complex organic molecules, prolonged exposure to UV or strong visible light should be avoided. Store in a dark, light-proof container.[1] |
Safety Precautions and Handling
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from potential splashes or airborne particles of the compound.[3] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn. | Prevents direct skin contact with the chemical.[3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder where dust generation is likely. All handling of the solid form should be performed in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling fine particles.[3] |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. | A fundamental practice to prevent accidental ingestion or cross-contamination.[3] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.[3]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be properly labeled and sealed.[3]
-
Preparation of Solutions: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use appropriate solvents as recommended.[3]
-
Handling and Use: Wear appropriate PPE at all times. Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.[3]
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material to contain the substance and place it in a labeled hazardous waste container.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The primary utility of this compound is as a synthetic intermediate for the development of VHL-based PROTACs.[4] The critical step in its use is the removal of the Boc protecting group to reveal a reactive amine for conjugation to a linker or a target protein ligand.[2][4]
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the reactive amine of the VH032 ligand.[4]
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or dioxane[1]
-
Trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane[4]
-
Saturated sodium bicarbonate solution[4]
-
Brine[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]
-
Rotary evaporator[4]
-
Round bottom flask[4]
-
Magnetic stirrer and stir bar[4]
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask at room temperature.[4]
-
To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.[4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[4]
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or DCM.[4]
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected VH032-O-C2-NH2.[4]
Protocol 2: Conjugation of Deprotected VH032-O-C2-NH2 to a Linker
This protocol outlines the conjugation of the deprotected VH032-O-C2-NH2 to a linker containing a carboxylic acid functional group.[4]
Materials:
-
Deprotected VH032-O-C2-NH2
-
Linker with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)[4]
-
A non-nucleophilic base (e.g., DIPEA)[4]
-
Anhydrous solvent (e.g., DMF or DCM)[4]
-
Reaction vessel[4]
-
Magnetic stirrer and stir bar[4]
-
HPLC for purification[4]
Procedure:
-
Dissolve the linker with the carboxylic acid moiety in the anhydrous solvent in a reaction vessel.
-
Add the amide coupling reagents (e.g., 1.2 equivalents of HATU and HOBt).[4]
-
Add the non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture.
-
Add a solution of the deprotected VH032-O-C2-NH2 (1 equivalent) in the anhydrous solvent to the reaction mixture.[4]
-
Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.[4]
-
Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.[4]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.[4]
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.[4]
Mechanism of Action and Experimental Workflows
This compound is a key component in the synthesis of PROTACs, which are heterobifunctional molecules designed to eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[2][4] A PROTAC molecule consists of a ligand that binds to a target protein, a ligand that recruits an E3 ligase (in this case, the VH032 moiety), and a linker that connects them.[2][4]
The PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC itself, and the target protein.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of action for a VHL-based PROTAC.
Caption: A generalized workflow for the synthesis of a PROTAC.[4]
References
A Technical Guide to VH032-C2-NH-Boc: Mechanism and Application in PROTAC Development
This guide provides an in-depth overview of VH032-C2-NH-Boc, a critical chemical intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the mechanism of action for VH032-based PROTACs, presents quantitative data for the parent ligand and derived degraders, and offers detailed protocols for their synthesis and characterization, tailored for researchers and professionals in drug development.
Core Concepts: PROTAC Technology and the Role of VH032
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in therapeutic development. They function by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three essential components:
-
A "warhead" ligand that binds to the target POI.
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[3]
The von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, is one of the most widely and successfully utilized E3 ligases for PROTAC design.[4][5] This is largely due to the availability of potent, cell-permeable, small-molecule ligands that mimic the natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[6][7]
VH032 is a potent and well-characterized VHL ligand that competitively disrupts the VHL:HIF-1α interaction.[7][8] The molecule This compound is a synthetic precursor designed for the modular construction of PROTACs.[3][9] Its structure consists of:
-
The core VH032 scaffold for high-affinity binding to VHL.
-
An -O-C2-NH- element, representing an ether-linked 2-carbon chain terminating in an amine.
-
A Boc (tert-butyloxycarbonyl) protecting group on the amine, which prevents unwanted reactions during synthesis and can be efficiently removed to allow for conjugation to a linker or POI ligand.[9][10]
Mechanism of Action for VH032-Based PROTACs
A PROTAC synthesized using the this compound building block operates catalytically to induce the degradation of a target protein. The process involves a multi-step intracellular cycle.
-
Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the VHL E3 ligase and the target Protein of Interest (POI). This action brings the E3 ligase and the target into close proximity, forming a key VHL-PROTAC-POI ternary complex. The stability and conformation of this complex are critical determinants of degradation efficiency.[6][9]
-
Ubiquitination of Target : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[9]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into small peptides.[11]
-
Recycling : Following the degradation of the POI, the PROTAC and the VHL E3 ligase are released and can engage another target protein molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[12]
Quantitative Data
While this compound is a synthetic intermediate, the binding affinity of its parent ligand, VH032, to VHL is a critical parameter that enables its utility. The efficacy of the final PROTAC is assessed by its ability to induce target degradation, quantified by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Binding Affinity of the Parent VHL Ligand
| Ligand | Target | Kd (nM) | Assay Method | Reference |
|---|
| VH032 | VHL | 185 | Isothermal Titration Calorimetry (ITC) |[7][11][13] |
Table 2: Representative Performance of a VH032-Based PROTAC (MZ1)
| PROTAC | Target POI | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
|---|---|---|---|---|---|
| MZ1 | BRD4 | ~13 | >90 | HeLa | [14] |
| MZ1 | BRD2 | ~29 | >90 | HeLa | [14] |
| MZ1 | BRD3 | ~44 | >90 | HeLa |[14] |
Synthetic Workflow and Experimental Protocols
The use of this compound as a starting material simplifies the synthesis of custom PROTACs. The workflow involves deprotection followed by coupling to a POI ligand.
Protocol 1: Synthesis of a PROTAC from this compound
This protocol describes a general two-step synthesis.
Step A: Boc Deprotection [13][15]
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring completion by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure to yield the TFA salt of VH032-C2-NH₂.
Step B: Amide Coupling [15]
-
In a separate flask, dissolve the POI ligand containing a carboxylic acid (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture for 20-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the VH032-C2-NH₂ TFA salt (1 equivalent) in DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product by reverse-phase HPLC.
Protocol 2: Western Blot for Quantifying Protein Degradation [16][17]
This is the standard assay to measure a PROTAC's degradation efficiency (DC₅₀ and Dₘₐₓ).
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 18-24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer : Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection : Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration. Plot the data in graphing software and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[11]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement [18]
CETSA confirms that the PROTAC directly binds to its intended target inside the cell.
-
Cell Treatment : Treat cultured cells with the PROTAC or a vehicle control for a specified time.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis : Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated/denatured protein (pellet).
-
Analysis : Collect the supernatant and analyze the amount of soluble POI at each temperature by Western blot. A ligand-bound protein is more thermally stable and will remain in the soluble fraction at higher temperatures.
-
Data Interpretation : Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the PROTAC-treated sample compared to the control indicates target engagement.
Protocol 4: Validating the Mechanism of Degradation
It is crucial to confirm that degradation proceeds via the intended VHL-proteasome pathway.[11]
-
VHL Dependence : Pre-treat cells with a high concentration of a free VHL ligand (like unbound VH032) for 1-2 hours before adding the PROTAC. The free ligand will competitively occupy VHL, preventing PROTAC binding. A rescue of the POI from degradation confirms VHL dependence.
-
Proteasome Dependence : Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding the PROTAC. If degradation is blocked and the POI level is restored, it confirms the involvement of the proteasome.
-
Ubiquitination Confirmation : Treat cells with the PROTAC and a proteasome inhibitor. Immunoprecipitate the POI and perform a Western blot on the immunoprecipitate using an anti-ubiquitin antibody. An increase in polyubiquitinated POI in the presence of the PROTAC confirms the mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Strategic Imperative of Boc Protection in VH032-C2-NH-Boc Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the synthesis of PROteolysis TArgeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Central to the construction of many potent VHL-recruiting PROTACs is the versatile building block, VH032-C2-NH-Boc. This guide provides a comprehensive technical overview of the synthesis of this key intermediate, with a particular focus on the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways are presented to empower researchers in the design and execution of their synthetic strategies.
The Core Principle: Why the Boc Protecting Group is Essential
The this compound molecule is a derivative of the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, VH032. The "-C2-NH-Boc" extension signifies a two-carbon linker terminating in a primary amine that is masked by a Boc protecting group. The primary role of the Boc group in this context is to prevent the nucleophilic amine from engaging in unwanted side reactions during the multi-step synthesis of a PROTAC.[1][2][3]
Amines are reactive functional groups that can participate in various chemical transformations, including acylation, alkylation, and acting as a base. In the modular assembly of a PROTAC, where a linker is sequentially coupled to the VHL ligand and a ligand for a protein of interest (POI), an unprotected primary amine on the VH032 moiety would compete with the desired reaction sites, leading to a complex mixture of undesired products and significantly reducing the yield of the final PROTAC.
The Boc group provides a robust shield for the amine under a wide range of reaction conditions, yet it can be cleanly and efficiently removed under specific, mild acidic conditions.[4] This strategic protection and deprotection sequence ensures a controlled and directional synthesis, allowing for the precise construction of the desired heterobifunctional molecule.
Synthesis of the Precursor: VH032 Amine
The journey to this compound begins with the synthesis of its precursor, VH032 amine. A multi-gram, column chromatography-free process has been developed, making this key building block readily accessible for PROTAC library construction.[5] The synthesis involves the assembly of four key building blocks, culminating in the formation of VH032 amine hydrochloride with high purity.[5]
Key Synthetic Steps for VH032 Amine:
A representative synthetic scheme for VH032 amine involves the following key transformations. It is important to note that while various routes have been reported, the following provides a general overview of a high-yielding process.[5][6]
-
Boc Protection of a Benzylamine (B48309) Derivative: The synthesis often starts with the protection of a substituted benzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield a Boc-protected amine.[5]
-
Palladium-Catalyzed Cross-Coupling: A crucial C-C bond formation is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or C-H arylation, to introduce the 4-methylthiazole (B1212942) moiety.[5][6]
-
Sequential Amide Couplings: The resulting intermediate undergoes a series of amide bond formations, first with a protected 4-hydroxyproline (B1632879) derivative and subsequently with a protected leucine (B10760876) derivative.[7]
-
Final Boc Deprotection: The terminal Boc group on the leucine-derived portion is removed under acidic conditions to yield the desired VH032 amine.[5]
The following table summarizes representative quantitative data for the synthesis of VH032 amine hydrochloride.
| Step | Reactants | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1 | 4-Bromobenzylamine | Boc₂O, Ethyl Acetate | tert-Butyl 4-bromobenzylcarbamate | 97% | Not specified | [5] |
| 2 | tert-Butyl 4-bromobenzylcarbamate, 4-Methylthiazole | Pd(OAc)₂, KOAc, DMAc, 130°C | tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate | Not specified individually | >90% (crude) | [5] |
| 3-6 | Sequential couplings and deprotections | Various coupling agents (e.g., HATU) and deprotection reagents (e.g., HCl in dioxane) | VH032 amine hydrochloride | 65% (overall) | 97% | [5] |
The Role of Boc in this compound Synthesis
With the VH032 amine in hand, the next stage involves the introduction of the C2-linker and the crucial Boc-protected terminal amine. This is typically achieved through a reaction with a bifunctional linker that already contains the Boc-protected amine.
Generalized Synthetic Workflow
The synthesis of this compound from VH032 amine can be visualized as a straightforward coupling reaction.
Caption: Synthetic route to this compound.
Deprotection: Unveiling the Reactive Amine for PROTAC Synthesis
The final step before the conjugation to a POI ligand is the removal of the Boc protecting group from this compound. This deprotection is a critical step that must be performed efficiently and without compromising the integrity of the VH032 core.
Experimental Protocol for Boc Deprotection
The most common method for Boc deprotection is acid-catalyzed cleavage.[4][8] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically employed.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add an excess of TFA (typically 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt of the deprotected VH032 derivative (VH032-C2-NH₂).
The crude amine salt is often used directly in the subsequent coupling step without further purification.[9]
| Parameter | Recommended Condition | Notes | Reference |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in 1,4-dioxane | A common and effective method for Boc deprotection. | [4][10] |
| Reagent Concentration | 20-50% (v/v) TFA in DCM | Higher concentrations can lead to faster deprotection. | [10] |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. | [10] |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress by TLC or LC-MS. | [10] |
| Yield | >95% (crude) | The crude product is typically used directly in the next step. | [1] |
Final Assembly: Amide Coupling to the POI Ligand
Once the Boc group is removed, the now-free primary amine of VH032-C2-NH₂ is ready for conjugation to a ligand for the protein of interest (POI). This is most commonly achieved through an amide bond formation with a carboxylic acid moiety on the POI ligand.
Experimental Protocol for Amide Coupling
Standard peptide coupling reagents are employed to facilitate the formation of the amide bond.
Materials:
-
VH032-C2-NH₂ (from deprotection step)
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the POI ligand with the carboxylic acid moiety in an anhydrous solvent.
-
Add the amide coupling reagents (e.g., 1.2 equivalents of HATU).
-
Add a non-nucleophilic base (e.g., 3 equivalents of DIPEA) and stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the crude VH032-C2-NH₂ salt (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Recommended Condition | Notes | Reference |
| Coupling Reagent | HATU | A common and effective coupling reagent. | [9] |
| Base | DIPEA | A non-nucleophilic base to facilitate the reaction. | [9] |
| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for amide coupling. | [9] |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. | [9] |
| Reaction Time | 2 - 16 hours | Monitor reaction progress by LC-MS. | [9] |
| Yield | 65% (for a hypothetical PROTAC-X) | Yields are substrate-dependent. | [9] |
| Purity (after HPLC) | >98% | High purity is essential for biological assays. | [9] |
The VHL E3 Ligase Signaling Pathway
A PROTAC synthesized from this compound functions by hijacking the cell's natural protein degradation machinery. The VH032 moiety of the PROTAC binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC binds to the target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Caption: VHL-mediated protein degradation pathway.
Conclusion
The Boc protecting group plays a pivotal and strategic role in the synthesis of this compound, a critical intermediate for the development of VHL-recruiting PROTACs. Its ability to mask the reactive amine functionality ensures a controlled and high-yielding synthetic route to these complex heterobifunctional molecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, enabling the efficient and reproducible synthesis of novel protein degraders for therapeutic applications. Understanding the principles of protecting group chemistry, as exemplified by the use of the Boc group, is fundamental to advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Molecular Handshake: A Technical Guide to VHL E3 Ligase Recruitment by VH032 Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). At the heart of this technology lies the crucial interaction between the E3 ligase and a recruiting ligand, with VH032 and its derivatives being among the most pivotal. This in-depth technical guide provides a comprehensive overview of the recruitment of VHL by VH032 derivatives, detailing the underlying molecular mechanisms, quantitative binding data, and the experimental protocols necessary to interrogate this interaction.
The Non-Covalent Embrace: Mechanism of VH032 Binding
The recruitment of the VHL E3 ligase by VH032 is a non-covalent interaction. VH032 acts as a peptidomimetic, mimicking the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL.[1][2] By competitively binding to the substrate recognition pocket of VHL, VH032 effectively hijacks the E3 ligase. Co-crystal structures reveal that this binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.[1][2] A critical interaction is a hydrogen bond formed between the hydroxyl group on the hydroxyproline (B1673980) motif of VH032 and the side chain of Serine 110 within the VHL binding pocket.[1][2] This targeted and specific interaction forms the basis for the rational design of PROTACs that utilize VH032 derivatives to recruit VHL for the degradation of specific proteins of interest.
Quantitative Analysis of VHL Recruitment
The binding affinity of VH032 and its derivatives for the VHL complex, typically a ternary complex with Elongin B and Elongin C (VCB), is a critical parameter in the development of effective PROTACs. Various biophysical techniques are employed to quantify this interaction, with the dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) being key metrics.
Table 1: Binding Affinities of VH032 and its Derivatives to the VHL Complex
| Compound | Method | Affinity/Inhibition Constant | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd: 185 nM | [2] |
| VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 142.1 nM, IC50: 352.2 nM | [2] |
| VH298 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 110.4 nM, IC50: 288.2 nM | [2] |
| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kd: 3.01 nM | [2] |
| MZ1 (VH032-based PROTAC) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 79.7 nM, IC50: 226.2 nM | [2] |
| VH032 amine | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 5.7 µM, IC50: 13.3 µM | [3][4] |
| Me-VH032 amine | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 3.4 µM, IC50: 7.9 µM | [3][4] |
| BOC-VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 2.1 µM, IC50: 4.9 µM | [3][4] |
| VH032 phenol | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 14.6 nM, IC50: 34.0 nM | [3][4] |
| VH032-PEG4-amine | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki: 6.8 nM, IC50: 5.9 nM | [3][4] |
Visualizing the Molecular Interactions and Workflows
To better understand the complex processes involved in VHL recruitment and PROTAC-mediated degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of the interaction between VH032 derivatives and the VHL E3 ligase. The following are protocols for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the ability of an unlabeled compound to displace a fluorescently labeled tracer from the VHL complex.
-
Principle: A fluorescently labeled VHL ligand (tracer) binds to the VHL complex, which is tagged (e.g., with GST or His), and a terbium-labeled antibody against the tag is added. Excitation of the terbium donor results in FRET to the fluorescent ligand acceptor when in close proximity. Unlabeled ligands compete with the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Purified VCB complex (e.g., GST- or His-tagged).
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).[3]
-
Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Test compounds (VH032 derivatives).
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100).[3]
-
384-well low-volume plates.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the VCB complex at a final concentration of approximately 2 nM.[3]
-
Add the fluorescently labeled VHL ligand at a final concentration around its Kd (e.g., 2 nM of BODIPY FL VH032).[3]
-
Add the terbium-labeled antibody at a final concentration of approximately 2 nM.[3]
-
Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum FRET) and no VCB complex (background).
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.[1]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against the logarithm of the test compound concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. The resulting binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Materials:
-
Isothermal titration calorimeter.
-
Highly purified VCB protein complex and VH032 derivative.
-
Identical, well-matched buffer for both protein and ligand to minimize heat of dilution.
-
-
Protocol:
-
Thoroughly dialyze both the VCB complex and the VH032 derivative against the same buffer.
-
Accurately determine the concentrations of the protein and ligand. A typical protein concentration in the sample cell is 10-50 µM, with the ligand concentration in the syringe being 10-20 times higher.[2]
-
Load the VCB protein solution into the sample cell and the VH032 derivative solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: One interactant (ligand) is immobilized on a sensor chip surface. The other interactant (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.
-
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine).
-
Purified VCB complex (ligand) and VH032 derivatives (analyte).
-
Running buffer (e.g., HBS-EP+).
-
-
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the VCB complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the VH032 derivative in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
Conclusion
The recruitment of the VHL E3 ligase by VH032 and its derivatives is a cornerstone of a significant portion of current PROTAC development. A thorough understanding of the binding mechanism, coupled with precise quantitative characterization and robust experimental validation, is paramount for the design of novel and effective protein degraders. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the intricacies of the VHL-VH032 interaction and accelerate the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into PROTAC Technology: Leveraging VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional inhibitors that merely block the function of a protein, PROTACs physically remove the target protein by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). This event-driven pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins, offers a distinct advantage over the occupancy-driven mechanisms of conventional drugs.[1]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] Once inside the cell, the PROTAC forms a ternary complex, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[1]
The Role of the Von Hippel-Lindau (VHL) E3 Ligase
The Von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which also includes elongin B, elongin C, cullin 2, and Rbx1. In this complex, VHL functions as the substrate recognition subunit, most notably binding to the alpha subunit of hypoxia-inducible factor (HIF-1α) under normoxic conditions, leading to its ubiquitination and subsequent degradation.
VHL has emerged as one of the most widely utilized E3 ligases in PROTAC design for several reasons.[2] Its ubiquitous expression across various tissues makes VHL-based PROTACs applicable to a broad range of cell types and diseases.[3] Furthermore, the interaction between VHL and its substrates is well-characterized, and potent, cell-permeable small molecule ligands that mimic the HIF-1α binding motif have been developed. These ligands provide a versatile and effective handle for recruiting the VHL E3 ligase to a desired target protein.
VHL Ligands: The Key to E3 Ligase Recruitment
The development of non-peptidic, small-molecule ligands for VHL was a pivotal moment in the advancement of PROTAC technology. These ligands are typically derived from the hydroxyproline (B1673980) motif of HIF-1α, which is essential for VHL recognition.
One of the most commonly used VHL ligands in PROTAC design is VH032 . Its synthesis generally involves the coupling of a substituted hydroxyproline core with a functionalized aromatic group. A representative synthetic approach involves the acetylation of the VH032 amine precursor.[2][4] More scalable syntheses have also been reported, enabling the production of large quantities of this critical building block.[1][3]
Other notable VHL ligands include VH101 and VH298 , which have also been successfully incorporated into numerous PROTACs. The choice of VHL ligand and the point of linker attachment are critical design parameters that can influence the stability and geometry of the ternary complex, and ultimately, the degradation efficiency of the PROTAC.
Mechanism of Action: VHL-Mediated Protein Degradation
The mechanism of a VHL-recruiting PROTAC can be summarized in the following key steps:
-
Cellular Entry: The PROTAC, being a small molecule, enters the cell.
-
Binary Complex Formation: The PROTAC binds to both the target protein (POI) and the VHL E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The binary complexes associate to form a key ternary complex (POI-PROTAC-VHL). The stability and conformation of this complex are critical for efficient degradation.
-
Ubiquitination: Within the ternary complex, the E3 ligase machinery, including an E1 activating enzyme and an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC and the VHL E3 ligase are released and can participate in further rounds of degradation.
Quantitative Assessment of VHL-Based PROTACs
The efficacy of a PROTAC is typically characterized by several key parameters:
-
Binding Affinity (Kd): The dissociation constant (Kd) measures the binding affinity of the PROTAC to its target protein and to the E3 ligase. Strong binding to both is generally desirable.
-
Half-maximal Degradation Concentration (DC50): This is the concentration of the PROTAC required to degrade 50% of the target protein in a given time. A lower DC50 value indicates higher potency.
-
Maximum Degradation (Dmax): This represents the maximum percentage of protein degradation that can be achieved with a given PROTAC.
Below is a table summarizing the performance of several well-characterized VHL-based PROTACs.
| PROTAC | Target Protein | VHL Ligand | Target Ligand | Binding Affinity (Kd) | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VH032 | JQ1 | BRD4: ~100 nM; VHL: ~200 nM | <100 nM | >90% | HeLa, 22Rv1 | [5] |
| ARV-771 | BET proteins | VH032 derivative | BET inhibitor | BRD4(1): 9.6 nM; BRD4(2): 7.6 nM | <1 nM | >90% | 22Rv1 | [5][6][7] |
| PROTAC 20 | BCL-XL | VHL ligand | A-1155463 | Not reported | 4.8 nM | >90% | THP-1 | [8] |
| XL5-VHL-7 | hRpn13Pru | VHL ligand | XL5 | Not reported | 19 µM | 88% | RPMI 8226 | [9] |
| PROTAC-7 | BTK | VH032 | Ibrutinib analogue | Not reported | 136 nM | 88% | K562 | [10] |
Key Experimental Protocols
Western Blot Analysis for Protein Degradation
Western blotting is the most common method to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
For DC50 determination, treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice, then scrape and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples in Laemmli buffer by heating.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with HRP-conjugated secondary antibodies that recognize the primary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted, cell-free system.
Experimental Workflow:
Detailed Protocol:
-
Reaction Components:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant VHL-Elongin B-Elongin C (VCB) complex
-
Recombinant purified target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VCB complex, and the target protein.
-
Add the PROTAC at various concentrations. Include a negative control with no PROTAC and a control with no E3 ligase.
-
Initiate the reaction by adding the final component (often E1 or ATP).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described above.
-
Probe the membrane with an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to the polyubiquitinated protein. Alternatively, probe with an anti-ubiquitin antibody.
-
Conclusion
PROTAC technology, particularly leveraging the VHL E3 ligase, offers a powerful and versatile platform for targeted protein degradation. By understanding the core principles of PROTAC design, the mechanism of action, and the key experimental techniques for their characterization, researchers can effectively develop and optimize novel degraders for a wide range of therapeutic targets, including those previously considered "undruggable." The continued exploration of VHL ligands and the structural biology of ternary complexes will undoubtedly fuel further innovation in this exciting field.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Procuring and Utilizing VH032-C2-NH-Boc for PROTAC Development
For researchers and scientists engaged in the rapidly evolving field of targeted protein degradation, VH032-C2-NH-Boc is a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides comprehensive information on suppliers, purchasing, and the fundamental experimental protocols for the application of this compound in the development of novel therapeutics.
This compound is a derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The "C2-NH-Boc" modification provides a two-carbon linker terminating in a tert-butyloxycarbonyl (Boc) protected amine.[1] This Boc group is a key feature for synthetic chemists, as it allows for a modular and controlled approach to PROTAC synthesis. It can be readily removed under acidic conditions to reveal a primary amine, which is then available for conjugation to a linker and a ligand for a protein of interest.[2][3]
Sourcing and Procurement of this compound
Identifying a reliable supplier is the first step in integrating this compound into your research workflow. Several chemical suppliers specialize in providing reagents for PROTAC development. The following table summarizes key purchasing information from various suppliers. Please note that pricing is often available upon request and can vary based on quantity and purity.
| Supplier | Product Name | Catalog Number | Contact for Pricing | Notes |
| MedChemExpress | This compound | HY-W584529 | Inquire on website | Also offers related compounds and provides technical data sheets.[4] |
| BenchChem | VH032-O-C2-NH-Boc | Not specified | Check Availability & Pricing on website | Provides technical guides and protocols.[1] |
| Gentaur | This compound | 804-HY-W584529 | Ask for price | Lists solubility and other technical details.[5] |
| BroadPharm | VH032 | BP-41576 | Available on website for various quantities | Sells the parent VHL ligand, VH032.[6] |
| Tocris Bioscience | VH 032, amine | 6462 | Inquire on website | Offers the deprotected amine version of VH032 for direct conjugation. |
General Experimental Protocols
The primary use of this compound in a research lab is as a synthetic intermediate. The following protocols outline the fundamental steps for its use in PROTAC synthesis.
Boc Deprotection of this compound
The removal of the Boc protecting group is a critical first step to enable the conjugation of the VHL ligand to the rest of the PROTAC molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[3]
-
Trifluoroacetic acid (TFA)[3]
-
Saturated sodium bicarbonate solution[3]
-
Brine[3]
-
Anhydrous sodium sulfate[3]
-
Rotary evaporator[3]
Procedure:
-
Dissolve this compound in anhydrous DCM.[3]
-
Add TFA dropwise to the solution while stirring at room temperature. The reaction progress can be monitored by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected VH032-C2-NH2.[3]
Conjugation to a Linker with a Carboxylic Acid
Once deprotected, the resulting amine can be coupled to a linker containing a carboxylic acid functional group using standard amide bond formation chemistry.
Materials:
-
Deprotected VH032-C2-NH2
-
Linker with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)[1]
-
A non-nucleophilic base (e.g., DIPEA)[1]
-
Anhydrous solvent (e.g., DMF or DCM)[1]
Procedure:
-
Dissolve the linker with the carboxylic acid moiety in the anhydrous solvent.[1]
-
Add the amide coupling reagents.[1]
-
Add a solution of the deprotected VH032-C2-NH2 to the reaction mixture.[1]
-
Allow the reaction to proceed at room temperature, monitoring by LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.[1]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. The crude product can then be purified by preparative HPLC.[1]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the procurement and experimental workflows.
Caption: A generalized workflow for procuring a research chemical like this compound.
References
Methodological & Application
Application Note: Detailed Protocol for the Boc Deprotection of VH032-C2-NH-Boc using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
VH032-C2-NH-Boc is a key synthetic intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, it incorporates a tert-butyloxycarbonyl (Boc) protected amine.[2][3][5] This protecting group strategy is crucial for modular PROTAC synthesis, allowing for the selective modification of other molecular regions before revealing the terminal amine for conjugation to a target protein ligand.[2][3] The removal of the Boc group is a critical deprotection step, commonly and efficiently achieved under acidic conditions using trifluoroacetic acid (TFA).[1][6][7]
This document provides a detailed protocol for the TFA-mediated Boc deprotection of this compound, including the reaction mechanism, quantitative data, a step-by-step experimental procedure, and safety considerations.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction.[8] The mechanism proceeds through three primary steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[2][8]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to its cleavage. This forms a stable tert-butyl cation and a carbamic acid intermediate.[2][8][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[2][8][9] The resulting amine is then protonated by the excess TFA to yield the corresponding trifluoroacetate (B77799) salt.[8][9]
Figure 1. Mechanism of TFA-mediated Boc deprotection.
Data Presentation
The following table summarizes the typical quantitative parameters for the Boc deprotection of this compound.
| Parameter | Recommended Value/Condition | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Trifluoroacetic acid (TFA) | 20-50% (v/v) in DCM[6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Approx. 10 mL per mmol of substrate[2] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps control the reaction rate[8] |
| Reaction Time | 30 - 120 minutes | Monitor progress by TLC or LC-MS[1][6] |
| Typical Yield | >95% (crude) | The product is typically used directly or after work-up |
| Purity of Final Product | >95% (after purification) | Purity can be assessed by HPLC or LC-MS |
Experimental Protocol
This protocol describes a standard procedure for the deprotection of this compound in solution to yield the corresponding amine.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber or LC-MS
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M.[10]
-
TFA Addition: Slowly add TFA dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, for 10 mL of DCM, add 2.5 mL to 10 mL of TFA.[6][10]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotected amine product is more polar and will have a lower Rf value on TLC compared to the Boc-protected starting material.[2][10] The reaction is complete when the starting material is no longer visible.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1][10] To aid in the removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (repeat 2-3 times).[10] At this stage, the product is the amine trifluoroacetate salt and can often be used in the next step without further purification.
Optional Aqueous Work-up (to obtain the free amine):
-
Neutralization: Dissolve the crude residue in DCM and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[1][6] Caution: CO₂ evolution will cause pressure build-up. Vent the funnel frequently.
-
Extraction: After gas evolution ceases, separate the layers. Wash the organic layer with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine of VH032-C2-amine.[1]
Figure 2. Experimental workflow for TFA-mediated Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle TFA in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Avoid inhalation of TFA vapors, as they are harmful.[8]
-
The reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to prevent pressure build-up.[8][9]
-
In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | - Insufficient TFA concentration. - Insufficient reaction time.[10] | - Increase the concentration of TFA. - Extend the reaction time, monitoring periodically.[10] |
| Side Product Formation | - Alkylation of sensitive functional groups by the tert-butyl cation. | - Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[10] |
| Difficulty Isolating Product | - The TFA salt may be an oil or soluble in the work-up solvent. | - Attempt precipitation with a different non-polar solvent like cold diethyl ether.[8] - Use a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize and isolate the free amine without an aqueous work-up.[11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for Amide Coupling with VH032-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the amide coupling of VH032-C2-NH-Boc, a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3] this compound is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, featuring a Boc-protected amine that allows for controlled, stepwise synthesis.[2][4]
The following protocols detail the deprotection of the Boc group and the subsequent amide coupling to a carboxylic acid-bearing molecule, such as a target protein ligand or a linker.
Experimental Protocols
The overall process involves two key stages: the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, followed by the formation of an amide bond with a carboxylic acid.[3]
Protocol 1: Boc Deprotection of this compound
This procedure outlines the removal of the Boc protecting group to yield the reactive primary amine (VH032-C2-NH2).[2]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M Hydrochloric acid (HCl) in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask at room temperature.
-
To the stirred solution, add an excess of TFA (typically 20-50% v/v) or a 4M solution of HCl in dioxane.[3][5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed (typically 30-120 minutes).[3]
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[2][3]
-
Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected VH032-C2-NH2. The resulting amine salt can often be used directly in the next step after thorough drying.[2][5]
Protocol 2: General Amide Coupling Reaction
This protocol describes the coupling of the deprotected VH032-C2-NH2 with a carboxylic acid-containing molecule. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[4]
Materials:
-
Deprotected VH032-C2-NH2 (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., target protein ligand, linker)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)[2]
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
HPLC for purification
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-containing molecule (1 equivalent) in the chosen anhydrous solvent.
-
Add the amide coupling reagent (e.g., 1.1-1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add a solution of the deprotected VH032-C2-NH2 (1.0-1.2 equivalents) in the anhydrous solvent to the activated mixture.[4][5]
-
Stir the reaction at room temperature for 2-16 hours.[5]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent like ethyl acetate and washing with saturated sodium bicarbonate solution and brine.[5]
-
Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the desired amide-coupled product.[4]
Data Presentation
The selection of reagents and conditions can significantly influence the outcome of the amide coupling reaction. The following tables summarize key parameters for both the deprotection and coupling steps.
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc deprotection.[3] |
| TFA Concentration | 20-50% (v/v) | Higher concentrations can lead to faster deprotection but may require more careful neutralization.[3][5] |
| Reaction Time | 30-120 minutes | Monitor by TLC or LC-MS to determine completion.[3] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
Table 2: Comparative Overview of Common Amide Coupling Reagents
| Coupling Reagent | Activating Additive | Base (equivalents) | Typical Solvent | Key Advantages |
| HATU | None required | DIPEA (2-3) | DMF | High efficiency, suppresses racemization, often preferred for complex couplings.[4] |
| HBTU | HOBt (often included) | DIPEA (2-3) | DMF | Another efficient uronium-based coupling reagent.[4] |
| EDC | HOBt or DMAP | DIPEA or Et3N (1-2) | DCM, DMF | Carbodiimide-based, cost-effective, byproducts are water-soluble.[6][7] |
| PyBOP | None required | DIPEA (2-3) | DMF, DCM | Phosphonium-based reagent, good for sterically hindered couplings. |
| DIC/HOBt | HOBt | DIPEA (1-2) | DCM, DMF | Carbodiimide-based, similar to EDC but the urea (B33335) byproduct is soluble in organic solvents.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the amide coupling of this compound.
References
Application Notes: Synthesis and Evaluation of BTK-Targeting PROTACs using VH032-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This technology offers a novel approach to modulate protein function, particularly for targets that have been challenging to inhibit with traditional small molecules. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs targeting Bruton's tyrosine kinase (BTK) utilizing the VHL E3 ligase ligand precursor, VH032-C2-NH-Boc.
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in the proliferation, survival, and differentiation of B-cells.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. PROTACs that target BTK for degradation offer a promising therapeutic strategy to overcome resistance mechanisms associated with conventional BTK inhibitors.
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The building block, this compound, incorporates the VH032 ligand, a two-carbon linker, and a Boc-protected amine, providing a versatile starting point for the modular synthesis of VHL-recruiting PROTACs.[4][5][6]
Signaling Pathway and Mechanism of Action
A BTK-targeting PROTAC synthesized from this compound functions by forming a ternary complex between BTK and the VHL E3 ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another BTK molecule, acting in a catalytic manner.
Experimental Protocols
The synthesis of a BTK-targeting PROTAC from this compound is a two-step process: 1) deprotection of the Boc group to yield the free amine, and 2) coupling of the amine with a BTK inhibitor that has been functionalized with a linker terminating in a carboxylic acid.
Protocol 1: Synthesis of a Representative BTK-PROTAC
This protocol describes a general procedure for the synthesis of a BTK PROTAC. As a representative BTK ligand, an ibrutinib (B1684441) analog functionalized with a linker and a terminal carboxylic acid is proposed.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA). A common ratio is 4:1 DCM:TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude VH032-C2-NH2 trifluoroacetate (B77799) salt is often used directly in the next step without further purification.
Step 2: Amide Coupling with a Carboxylic Acid-Functionalized BTK Inhibitor
-
In a separate flask, dissolve the carboxylic acid-functionalized BTK inhibitor (e.g., an ibrutinib analog with a linker) (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the crude VH032-C2-NH2 (1.1 equivalents) in anhydrous DMF to the activated BTK inhibitor solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final BTK-targeting PROTAC.
-
Characterize the purified PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for BTK Degradation
This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of BTK in a cellular context.
-
Cell Culture and Treatment: Seed a suitable B-cell lymphoma cell line (e.g., TMD8) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control, such as GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the BTK PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the BTK PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2][7]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth) using a suitable software like GraphPad Prism.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of BTK-targeting PROTACs.
Table 1: Synthesis and Characterization Data
| Compound ID | Synthetic Yield (%) | Purity (%) (HPLC) | ¹H NMR | HRMS (m/z) [M+H]⁺ |
| BTK-PROTAC-1 | e.g., 35 | e.g., >98 | Conforms to structure | Calculated vs. Found |
| ... | ... | ... | ... | ... |
Table 2: In Vitro Biological Activity Data
| Compound ID | BTK Binding Affinity (IC₅₀, nM) | BTK Degradation (DC₅₀, nM) | Maximum Degradation (Dₘₐₓ, %) | Cell Viability (IC₅₀, nM) |
| BTK-PROTAC-1 | e.g., 15 | e.g., 10 | e.g., >95 | e.g., 25 |
| BTK Inhibitor | e.g., 5 | N/A | N/A | e.g., 50 |
| ... | ... | ... | ... | ... |
Note: The values presented in the tables are examples and should be replaced with experimentally determined data.
Conclusion
The use of this compound provides a streamlined and efficient method for the synthesis of potent and selective BTK-targeting PROTACs. The protocols outlined in this document offer a comprehensive guide for researchers in the field of targeted protein degradation to synthesize, characterize, and evaluate novel BTK degraders. The successful development of such compounds holds significant promise for advancing the treatment of B-cell malignancies and autoimmune disorders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. promega.com.cn [promega.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. OUH - Protocols [ous-research.no]
Application Notes and Protocols for the Development of BRD4 Degraders using VH032-C2-NH-Boc
Introduction
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic "reader" and a member of the Bromodomain and Extra-Terminal (BET) protein family.[1] It plays a pivotal role in regulating the transcription of key genes involved in cell cycle progression, proliferation, and inflammation.[2][3] BRD4 functions by binding to acetylated lysine (B10760008) residues on histones and transcription factors, acting as a scaffold to recruit transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers.[1][4][5] Dysregulation of BRD4 activity is strongly implicated in the pathogenesis of various diseases, including numerous cancers and inflammatory conditions, making it a prime therapeutic target.[2][6][7]
Targeted protein degradation has emerged as a powerful therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein from the cell entirely.[8] This is achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules.[8][9] A PROTAC consists of a "warhead" that binds to the target protein (e.g., BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[8] This ternary complex formation between the target protein, the PROTAC, and an E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9][10]
VH032-C2-NH-Boc is a key chemical intermediate used in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][11] It is a derivative of the potent VHL ligand VH032, featuring a short C2 linker and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[8][9] The Boc protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, revealing a primary amine.[9][11] This amine serves as a convenient attachment point for coupling to a linker and a ligand for the protein of interest, enabling a modular and efficient approach to the synthesis of novel protein degraders.[9][12]
Data Presentation: Performance of VH032-Based BRD4 Degraders
The efficacy of PROTACs is evaluated based on their ability to induce the degradation of the target protein. Key quantitative metrics include DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[9][13] The tables below summarize the performance of representative BRD4 degraders that utilize a VH032-based VHL ligand.
Table 1: Comparative Degradation Potency and Efficacy of VH032-Based BRD4 Degraders.
| Degrader | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| AT1 | Thioether | BRD4 | HeLa | 30-100 | >95 | [14] |
| MZ1 | Amide (PEG) | BRD4 | HeLa | <100 | >90 | [14] |
| ARV-771 | Not Specified | BRD2/3/4 | LNCaP | <100 | >80 |[13] |
Table 2: Comparative Selectivity Profile of Thioether- vs. Amide-Linked Degraders.
| Degrader | BRD2 Degradation | BRD3 Degradation | BRD4 Degradation | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| AT1 | Negligible | Negligible | Marked depletion | Highly selective for BRD4 | [14] |
| MZ1 | Partial | Partial | Preferential | Preferential for BRD4, but broader BET degradation |[14] |
Note: The data highlights that subtle changes in linker chemistry, such as the difference between the thioether linker in AT1 and the amide linker in MZ1, can significantly impact the selectivity of the degrader for BRD4 over other BET family members.[14]
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol provides a general two-step procedure for synthesizing a BRD4 degrader, starting with the deprotection of this compound, followed by coupling to a BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle).[9][12]
Step 1A: Boc Deprotection of this compound
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM).[9]
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[12]
-
Upon completion, remove the solvent and excess acid under reduced pressure (e.g., using a rotary evaporator) to yield the amine salt of the VH032-linker.[9] This product is often used in the next step without further purification.
Step 1B: Amide Coupling to BRD4 Ligand
-
Dissolve the BRD4 ligand (containing a carboxylic acid, 1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected VH032-linker amine salt (from Step 1A, ~1.2 equivalents) and additional DIPEA (1-2 equivalents) to the activated BRD4 ligand solution.[15]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.[12]
-
Upon completion, the crude product can be purified using standard techniques such as preparative reverse-phase HPLC to yield the final BRD4 degrader.
-
Characterize the final product's identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]
Protocol 2: Western Blotting for BRD4 Degradation
This protocol details how to assess the extent of BRD4 protein degradation in cells following treatment with a PROTAC.[10][16]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MV-4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[10]
-
Allow cells to adhere overnight.
-
Treat cells with the BRD4 degrader at various concentrations (e.g., a dose-response from 1 nM to 10 µM) for a specified duration (e.g., 8, 16, or 24 hours).[16][17] Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).[18]
-
Lyse the cells directly in the well by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[18]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by adding 4x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[16]
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16][18]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][19]
-
To ensure equal protein loading, the membrane should be stripped and re-probed (or cut and probed simultaneously) with an antibody for a loading control protein, such as GAPDH, α-Tubulin, or β-actin.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[18]
-
Normalize the BRD4 signal to the corresponding loading control signal for each lane.
-
Calculate the percentage of remaining BRD4 relative to the vehicle-treated control.
-
Plot the percentage of BRD4 remaining against the degrader concentration to determine the DC50 and Dmax values using non-linear regression in software like GraphPad Prism.[20]
-
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of BRD4 degradation on cell proliferation and viability.[16]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the BRD4 degrader. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Measurement (using MTT reagent as an example):
-
Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Aspirate the media and add DMSO (e.g., 100 µL) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50) value using software like GraphPad Prism.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. Bromodomain-containing protein 4 (BRD4): a key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
Application of VH032-C2-NH-Boc in the Development of PI3K/mTOR Dual-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Proteolysis-Targeting Chimeras (PROTACs) that dually target Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) for degradation. These notes focus on the strategic use of VH032-C2-NH-Boc, a key synthetic intermediate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Traditional small-molecule inhibitors often require high systemic exposure to achieve sufficient target engagement, which can lead to off-target effects and toxicity.
Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic modality that shifts the paradigm from inhibition to targeted protein degradation.[3][4] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[6]
This approach offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to act catalytically, where a single PROTAC molecule can induce the degradation of multiple target proteins.
This compound is a versatile building block for the synthesis of VHL-recruiting PROTACs.[3][7] It consists of the high-affinity VHL ligand VH032, a short 2-carbon linker, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[5] The Boc group allows for a modular and efficient synthetic strategy, as it can be selectively removed under acidic conditions to reveal a primary amine ready for conjugation to a POI ligand.[8]
This guide details the synthesis of a PI3K/mTOR dual-targeting PROTAC using this compound and a suitable dual inhibitor as the "warhead," such as Gedatolisib (PKI-587).[9] We also provide protocols for the key experiments required to characterize the resulting PROTAC's efficacy and mechanism of action.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC is designed to simultaneously bind to both PI3K and mTOR, and recruit the VHL E3 ligase. This induced proximity leads to the polyubiquitination of PI3K and mTOR, followed by their degradation by the 26S proteasome. The degradation of these key kinases effectively shuts down the entire PI3K/AKT/mTOR signaling cascade, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Summary
The following table summarizes representative degradation data for a potent PI3K/mTOR dual-targeting PROTAC, GP262, in MDA-MB-231 human breast cancer cells after a 24-hour treatment.[9] This data is crucial for evaluating the potency and efficacy of newly synthesized PROTACs.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PI3K (p110α) | MDA-MB-231 | 227.4 | 71.3 | [9] |
| GP262 | PI3K (p110γ) | MDA-MB-231 | 42.23 | 88.6 | [9] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [9] |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
A structured workflow is essential for the successful synthesis and evaluation of a novel PROTAC.
Protocol 1: Synthesis of PI3K/mTOR Dual-Targeting PROTAC
This protocol describes a general two-step procedure for synthesizing a PROTAC by coupling a PI3K/mTOR dual inhibitor (e.g., a derivative of Gedatolisib with a carboxylic acid handle) to the deprotected VH032-C2-NH2.
Step 1: Boc Deprotection of this compound
This step removes the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the VH032-linker intermediate.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.[8]
-
Add TFA (10-20 equivalents) dropwise to the stirred solution at room temperature.[8]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[8]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]
-
To ensure complete removal of residual acid, co-evaporate the residue with DCM (3x). The resulting crude VH032-C2-NH2 TFA salt is often used directly in the next step after thorough drying under high vacuum.[11]
-
Step 2: Amide Coupling to PI3K/mTOR Ligand
This step forms an amide bond between the deprotected VH032-linker amine and a carboxylic acid-functionalized PI3K/mTOR dual inhibitor.
-
Materials:
-
Crude VH032-C2-NH2 TFA salt (from Step 1)
-
PI3K/mTOR inhibitor with a terminal carboxylic acid (e.g., Gedatolisib derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297), saturated sodium bicarbonate, brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a separate flask, dissolve the PI3K/mTOR inhibitor-COOH (1.0 equivalent) in anhydrous DMF.[11]
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.[11]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Add a solution of the crude VH032-C2-NH2 TFA salt (1.1 equivalents) in anhydrous DMF to the activated ester mixture.[11]
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[11]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography to obtain the final PI3K/mTOR dual-targeting PROTAC.[8]
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in PI3K and mTOR protein levels following PROTAC treatment.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
PI3K/mTOR PROTAC and vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PI3K, anti-mTOR, anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[9]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg), add Laemmli buffer, and boil at 95°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Detection: Wash the membrane, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein remaining relative to the vehicle-treated control.[12]
-
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell proliferation and viability, typically to determine the IC50 or GI50 value.
-
Materials:
-
Cancer cell line
-
PI3K/mTOR PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[13]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[13]
-
Measurement: Read the luminescence on a plate reader.[13]
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50/GI50 value.
-
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Materials:
-
Cancer cell line
-
PI3K/mTOR PROTAC and negative control
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA with 1% SDS)
-
Antibody against the target protein (PI3K or mTOR) for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for western blotting
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow the accumulation of polyubiquitinated proteins.[14]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[14]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration (e.g., to <0.1%) and immunoprecipitate the target protein (PI3K or mTOR) using a specific antibody and Protein A/G beads overnight at 4°C.[14]
-
Western Blotting: Wash the beads extensively, then elute the immunoprecipitated proteins by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using an antibody that recognizes ubiquitin.[14]
-
Analysis: An increase in a high-molecular-weight smear in the lanes corresponding to PROTAC and MG132 co-treatment indicates the polyubiquitination of the target protein.[14]
-
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. lifesensors.com [lifesensors.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Designing Kinase-Targeting PROTACs with VH032-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology for Kinase Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.
A PROTAC is a heterobifunctional molecule comprising three distinct components:
-
A "warhead" ligand that binds to the target protein (in this case, a kinase).
-
An E3 ligase-recruiting ligand.
-
A chemical linker that connects the two ligands.
This structure allows the PROTAC to act as a bridge, bringing the target kinase and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the kinase, marking it for destruction by the 26S proteasome. Because the PROTAC is released after inducing ubiquitination, a single molecule can catalytically trigger the degradation of multiple target proteins.
Kinases are a major class of drug targets, particularly in oncology, but challenges such as drug resistance and off-target effects persist with conventional inhibitors. PROTACs offer a powerful alternative by completely removing the kinase, thereby eliminating all its functions—catalytic and non-catalytic—and potentially overcoming resistance mechanisms.
The von Hippel-Lindau (VHL) E3 ligase is frequently exploited in PROTAC design due to its well-characterized ligands and broad expression. The ligand VH032 is a potent and selective binder to VHL, with a reported binding affinity (Kd) of approximately 185 nM. The reagent VH032-C2-NH-Boc is a key synthetic intermediate, providing the VHL-binding component attached to a two-carbon linker that terminates in a Boc-protected amine. This protected amine allows for a controlled, modular approach to synthesis, enabling its straightforward coupling to a kinase-targeting warhead.
Caption: PROTAC mechanism: inducing ternary complex formation for target degradation.
Quantitative Data of Representative VH032-Based Kinase PROTACs
The following tables summarize key data for PROTACs designed using VH032 to degrade various kinases. This information is essential for understanding structure-activity relationships (SAR) and guiding new designs.
Table 1: Physicochemical and Permeability Properties of Representative VH032-Based PROTACs
| PROTAC ID | Target POI | Molecular Weight (MW) | ALogP | Hydrogen Bond Donors (HBD) | Reference |
|---|---|---|---|---|---|
| MZ1 | BRD4 | 806.9 | 3.2 | 5 | |
| SGK3-PROTAC1 | SGK3 | 975.2 | 3.5 | 6 | |
| P19P | BCR-ABL | 1083.3 | 5.1 | 7 |
| GMB-805 | BCR-ABL | 1022.2 | 4.8 | 6 | |
Table 2: Biological Activity of Representative VH032-Based Kinase PROTACs
| PROTAC ID | Target Kinase | Warhead IC₅₀ (nM) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| SGK3-PROTAC1 | SGK3 | ~5 (308-R) | ~100 | ~75 | HEK293 | |
| P19P | BCR-ABL (WT) | ~1.0 (Ponatinib) | 20 | >90 | K562 | |
| GMB-805 | BCR-ABL | ~28 (Asciminib) | 30 | >90 | K562 |
| DAT1 | SGK3 | ~5 (308-R) | ~1000 | ~60 | HEK293 | |
-
Warhead IC₅₀: The concentration of the un-linked kinase inhibitor required to inhibit 50% of the kinase's activity.
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a Kinase-Targeting PROTAC
The synthesis from this compound is a robust two-step process: Boc deprotection followed by amide coupling. This protocol assumes the kinase ligand ("Kinase-X") has a free carboxylic acid for coupling.
Caption: General two-step workflow for PROTAC synthesis from this compound.
Step 1: Boc Deprotection of this compound
This step removes the tert-butoxycarbonyl (Boc) protecting group to reveal the primary amine necessary for coupling.
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. A typical concentration is 0.1 M.
-
Add trifluoroacetic acid (TFA) to the solution, aiming for a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess TFA.
-
To ensure complete removal of residual acid, co-evaporate the residue with DCM (3 x 5 mL). The resulting crude amine TFA salt (VH032-C2-NH₂) is typically used in the next step without further purification.
Step 2: Amide Coupling to Kinase Ligand
This step forms a stable amide bond between the VH032-linker amine and the carboxylic acid of the kinase ligand.
-
In a separate flask, dissolve the kinase ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir this mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the crude VH032-C2-NH₂ salt (prepared in Step 1, ~1.1 equivalents) to the activated kinase ligand solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (EtOAc) and wash sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the final, pure PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Western Blot for Kinase Degradation
This is the primary assay to determine if the PROTAC induces degradation of the target kinase.
-
Cell Culture and Treatment: Plate the desired kinase-expressing cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Harvest the cells by scraping them into ice-cold PBS. Centrifuge to pellet the cells, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Transfer: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using software like ImageJ. Normalize the target kinase band intensity to the loading control and compare it to the vehicle-treated sample to determine the percentage of degradation.
Protocol 3: Cellular Viability Assay
This assay assesses the functional consequence of kinase degradation on cell proliferation or survival.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC, the parent kinase inhibitor, and appropriate controls. Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for the biological evaluation of a newly synthesized PROTAC.
Troubleshooting and Design Considerations
-
Incomplete Boc Deprotection: If LC-MS shows significant remaining starting material, ensure the use of fresh, anhydrous TFA and DCM. The presence of water can hinder the reaction.
-
Low Amide Coupling Yield: Ensure complete pre-activation of the carboxylic acid before adding the amine. Using alternative coupling reagents (e.g., EDC/HOBt) or optimizing the base and solvent may be necessary.
-
Linker Optimization: The provided C2 linker is a starting point. The length, rigidity, and composition of the linker are critical for productive ternary complex formation and significantly impact degradation efficiency. Empirical testing of different linker types (e.g., PEG, alkyl chains) is a standard part of PROTAC optimization.
-
The Hook Effect: Be aware that at very high concentrations, PROTACs can exhibit reduced efficacy. This occurs when the PROTAC forms separate binary complexes (PROTAC:Kinase and PROTAC:VHL) more readily than the productive ternary complex, hindering degradation. Therefore, it is crucial to test a wide concentration range.
Application Notes and Protocols: Linker Design Strategies for PROTACs Synthesized from VH032-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC development, and VH032 is a well-established, high-affinity ligand for VHL.[2] The intermediate, VH032-C2-NH-Boc, provides a versatile starting point for the synthesis of VHL-recruiting PROTACs, with its Boc-protected amine allowing for controlled and modular linker attachment.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][3] This document provides a detailed guide on linker design strategies for PROTACs synthesized from this compound, including quantitative data on the impact of linker modifications, detailed experimental protocols, and visualizations of key concepts and workflows.
Signaling Pathway of VH032-Based PROTACs
VH032-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Quantifying Target Protein Degradation with VH032 PROTACs using Western Blot
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] PROTACs that utilize the VH032 ligand recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This induced proximity between the POI and VHL leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][5] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][2] This document provides detailed application notes and protocols for quantifying target protein degradation mediated by VH032-based PROTACs using Western blot analysis.
Mechanism of Action of VH032-based PROTACs
VH032-based PROTACs function by forming a ternary complex with the target protein and the VHL E3 ligase complex.[2] This proximity facilitates the transfer of ubiquitin molecules to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome.[6]
Quantitative Data Summary
The efficacy of VH032-based PROTACs can be summarized by their DC50 and Dmax values against various target proteins in different cell lines.
| PROTAC Name / Target | Target Protein(s) | Cell Line | DC50 | Dmax (%) |
| MZ1 | BRD4 | HeLa | ~15 nM | >90% |
| BRD2 | HeLa | ~25 nM | >80% | |
| BRD3 | HeLa | ~75 nM | >70% | |
| ARV-771 | BRD2/3/4 | LNCaP | <100 nM | >80% |
| SGK3-PROTAC1 | SGK3 | - | <100 nM | ~80% |
| HDAC3 Degrader (Cmpd 22) | HDAC3 | HCT116 | 0.44 µM | 77% |
| KRAS Degrader | KRAS G12C | NCI-H358 | 0.1 µM | >75% |
| EGFR Degrader (CP17) | EGFR (mutant) | - | Single-digit nM | ~100% |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
The general workflow for quantifying PROTAC-mediated protein degradation involves cell treatment, protein extraction, quantification, and immunodetection.
Detailed Protocol for Western Blot Analysis
This protocol outlines the steps for treating cultured cells with a VH032-based PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[5]
1. Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.[5] The seeding density will need to be optimized for each cell line.[5]
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18-24 hours).[2] Include a vehicle control (e.g., DMSO, concentration ≤ 0.1% v/v).[5]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.[5]
-
-
(Optional) Controls:
-
Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10-20 µM MG132) to confirm the degradation is proteasome-dependent.[5]
-
VHL Ligand Competition: Pre-incubate cells with an excess of free VH032 ligand to competitively block the PROTAC from binding to VHL, which should rescue the target protein from degradation.[2]
-
2. Cell Lysis and Protein Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[2] Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3] Scrape the cells and collect the lysate.[1]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay to ensure equal protein loading for the Western blot.[2]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentrations for all samples.[2] Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1] Confirm successful transfer by staining the membrane with Ponceau S.[5]
4. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.[5]
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[5]
5. Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[5]
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band (e.g., GAPDH, β-actin) to account for any variations in protein loading.[2]
-
Quantification of Degradation: Calculate the percentage of protein degradation relative to the vehicle control for each treatment condition.[2] Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak degradation | Poor cell permeability of the PROTAC. | Assess physicochemical properties; consider a cell permeability assay.[3] |
| Inefficient ternary complex formation. | Perform co-immunoprecipitation or AlphaLISA to confirm the interaction between the POI, PROTAC, and VHL.[3] | |
| Low VHL expression in the cell line. | Check VHL expression levels using Western blot or qPCR.[3] | |
| High background | Insufficient blocking or washing. | Optimize the blocking step and increase washing times. |
| Inconsistent loading control | Inaccurate protein quantification or loading. | Ensure accurate protein quantification and equal loading of samples. |
| "Hook effect" (reduced degradation at high concentrations) | Formation of non-productive binary complexes. | Perform a wide dose-response experiment to identify the optimal concentration range.[7] |
References
Application Notes and Protocols for Targeted Protein Degradation in Cancer Cell Lines using VH032-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy in oncology, offering the potential to eliminate disease-driving proteins that have been historically challenging to target with conventional inhibitors. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach. They function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]
VH032-C2-NH-Boc is a critical chemical intermediate for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] It comprises the high-affinity VHL ligand, VH032, connected to a 2-carbon linker terminating in a Boc-protected amine.[3][5] The tert-butyloxycarbonyl (Boc) protecting group allows for a modular and efficient synthetic approach, as it can be selectively removed under acidic conditions to reveal a primary amine for conjugation to a POI-targeting ligand.[6] This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of PROTACs for targeted protein degradation in cancer cell lines.
Mechanism of Action: PROTAC-Induced Protein Degradation
A PROTAC synthesized from this compound operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein of interest (POI) and the VHL E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein molecule, acting in a catalytic manner.[1]
Data Presentation: In Vitro Activity of VH032-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein in a potent and efficient manner. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Degradation Efficiency of Representative VH032-Based PROTACs in Cancer Cell Lines
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa (Cervical Cancer) | ~15 | >90 | [7] |
| AT1 | BET family | 22Rv1 (Prostate Cancer) | 10-100 | >90 | [8] |
| PSMA-ARD-203 | Androgen Receptor (AR) | VCaP (Prostate Cancer) | 21.86 | >80 | [9] |
| PSMA-ARD-203 | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | 44.38 | >80 | [9] |
| Degrader 68 | EGFR L858R | HCC-827 (Lung Cancer) | 5.0 | Not Reported | [10] |
Table 2: Anti-proliferative Activity of a VH032-Based PROTAC
| PROTAC Name | Cancer Cell Line | IC50 (nM) | Reference |
| ERD-56 | MCF-7 (Breast Cancer) | 39.9 | [10] |
| ERD-56 | T47D (Breast Cancer) | 77.8 | [10] |
Experimental Protocols
The development and evaluation of a PROTAC involves a multi-step process, from chemical synthesis to cellular characterization.
Protocol 1: Synthesis of a VH032-Based PROTAC
This protocol outlines a general two-step synthesis of a PROTAC molecule, starting from the deprotection of this compound, followed by amide coupling to a POI ligand containing a carboxylic acid functionality.[11]
Step 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Acid Treatment: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) and stir the reaction mixture at room temperature for 1-2 hours.[4][5]
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude amine salt (VH032-C2-NH2) is typically used directly in the next step after thorough drying.[5]
Step 2: Amide Coupling to POI Ligand
-
Activation of POI Ligand: Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). To this solution, add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[11]
-
Coupling Reaction: Add the crude VH032-C2-NH2 salt (1.1 equivalents) to the activated POI ligand solution. Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[11]
-
Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC.[11]
-
Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[12]
Protocol 3: Cell Viability Assay
This protocol measures the effect of PROTAC-induced protein degradation on cancer cell proliferation and survival.[13]
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and incubate overnight.[13]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period relevant to the expected effect on cell viability (e.g., 72 hours).[13]
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Measurement and Analysis: Record the luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[13]
Conclusion
This compound is an essential building block for the synthesis of VHL-recruiting PROTACs, a promising class of therapeutics for cancer treatment.[4] The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders targeting a wide range of oncogenic proteins. The ability to catalytically eliminate target proteins offers a powerful approach to overcome the limitations of traditional cancer therapies.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. biorxiv.org [biorxiv.org]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting incomplete Boc deprotection of VH032-C2-NH-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of VH032-C2-NH-Boc.
Troubleshooting Incomplete Boc Deprotection
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common challenge in the synthesis of PROTACs and other complex molecules. This guide provides a systematic approach to troubleshooting this critical step.
Visualizing the Deprotection and Troubleshooting Workflow
The following diagrams illustrate the mechanism of Boc deprotection and a logical workflow for troubleshooting incomplete reactions.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Troubleshooting Decision Tree for Incomplete Boc Deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of this compound?
Several factors can contribute to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully drive the reaction to completion.[1][2]
-
Inadequate Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed fully.[1][2]
-
Poor Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction will be inefficient.[1]
-
Steric Hindrance: The molecular structure surrounding the Boc-protected amine might impede the approach of the acid.[1]
-
Reagent Quality: The effectiveness of hygroscopic acids like trifluoroacetic acid (TFA) can be reduced by water contamination.[2]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC): The deprotected amine product is more polar than the starting material and will have a lower Rf value. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is progressing. Ninhydrin (B49086) stain can be used to visualize the amine.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method to quantify the consumption of the starting material and the formation of the desired product and any byproducts.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group (around 1.4 ppm) can be monitored by 1H NMR.[2]
Q3: What are the standard conditions for Boc deprotection of this compound?
The Boc group is acid-labile and typically removed using acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[2][4]
Q4: Should I be concerned about side reactions during Boc deprotection?
Yes, the deprotection process generates a reactive tert-butyl cation.[5][6] This cation can cause side reactions, such as the alkylation of nucleophilic sites on your molecule.[6] To prevent this, scavengers can be added to the reaction mixture to trap the carbocation.[2]
Troubleshooting Guide: Enhancing Deprotection Efficiency
If you are experiencing incomplete deprotection, consider the following adjustments to your protocol.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[2][7] |
| Steric hindrance around the Boc-protected amine. | Increase the reaction temperature or prolong the reaction time.[7] | |
| Poor solubility of the starting material. | Choose a more suitable solvent or increase the solvent volume.[7] | |
| Formation of Byproducts | Alkylation of nucleophilic sites by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (B1312306) (TIS), water, or anisole.[2][7] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for the deprotection of this compound to yield the corresponding amine as its trifluoroacetate (B77799) salt.[7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Cool the solution in an ice bath (optional, but recommended to control any initial exotherm).
-
Add TFA dropwise to the solution to the desired final concentration (e.g., 20-50% v/v).[2][3]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or another suitable solvent multiple times.[7]
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization.[1]
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This protocol provides an alternative method using a commercially available solution of HCl in dioxane.[7]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Diethyl ether (cold)
-
Vacuum filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.
-
Stir the mixture at room temperature for 1 to 4 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.[7]
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[7]
Reaction Monitoring by TLC
Procedure:
-
At various time points, take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate.
-
Elute the TLC plate with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or DCM and methanol).
-
Visualize the spots under UV light and/or by staining with ninhydrin to detect the free amine. A new, more polar spot (lower Rf) corresponding to the deprotected product should appear as the starting material spot disappears.[2]
References
Technical Support Center: Optimizing Amide Coupling Reactions with VH032-C2-NH-Boc
Welcome to the technical support center for optimizing amide coupling reactions involving VH032-C2-NH-Boc. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving higher yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, stepwise synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins.[1]
Q2: What is the critical first step before the amide coupling reaction?
The essential initial step is the complete deprotection of the Boc group from this compound to expose the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] Incomplete deprotection is a primary cause of failed or low-yield coupling reactions.
Q3: I am observing incomplete Boc deprotection. What are the possible causes and solutions?
Incomplete Boc deprotection is a frequent issue. Here are potential causes and their solutions:
-
Insufficient Acid Strength or Concentration: The acid may not be potent enough or used in a sufficient amount.
-
Solution: Use a fresh solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[2] If you are using a weaker acid, consider switching to TFA.
-
-
Reaction Time and Temperature: The deprotection may be sluggish under your current conditions.
-
Solution: Monitor the reaction's progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow at room temperature, a slight increase in temperature may be considered, but with caution to avoid side reactions.[2]
-
-
Water Contamination: The presence of water can hinder the deprotection reaction.
-
Solution: Employ anhydrous solvents and reagents and perform the reaction under an inert atmosphere, such as nitrogen or argon.[2]
-
-
Side Reactions: The tert-butyl cation generated during deprotection can cause unwanted alkylation of nucleophilic groups on your molecule.
-
Solution: Incorporate a scavenger, such as triethylsilane (TES) or thioanisole, into the reaction mixture to trap the tert-butyl cation.[2]
-
Troubleshooting Guide for Low Amide Coupling Yield
Low yield in the amide coupling step is a common obstacle. This section provides a systematic approach to troubleshooting and optimizing your reaction.
Issue 1: Suboptimal Coupling Reagent Choice
The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically deactivated amines like the deprotected VH032 derivative.
dot
Caption: Selection of coupling reagents for VH032.
Solution: For sterically hindered amines, standard coupling reagents may be inefficient. Consider the following:
-
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the preferred choice due to its high efficiency and ability to suppress racemization. HBTU is another effective option.[1]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for coupling N-methylated or sterically demanding amino acids.[3]
-
Acyl Fluoride Intermediates: For particularly challenging couplings where other methods fail, in situ formation of an acyl fluoride from the carboxylic acid can be a successful strategy.[4][5]
| Coupling Reagent Class | Examples | Recommended for VH032 Coupling? | Key Advantages |
| Carbodiimides | EDC, DCC, DIC | With additives | Widely available and cost-effective. |
| Aminium/Uronium Salts | HATU, HBTU | Highly Recommended | High coupling efficiency, fast reaction times, and low racemization.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Recommended | Excellent for sterically hindered couplings; does not react with the free amine.[3][6] |
| Other | T3P, CDI | Worth considering | T3P has broad applicability; CDI is useful for fragment coupling.[3] |
Issue 2: Suboptimal Reaction Conditions
Incorrect reaction parameters can significantly lower your yield.
dot
Caption: Troubleshooting workflow for low amide coupling yield.
-
Order of Addition: Always activate the carboxylic acid with the coupling reagent and base before adding the deprotected VH032-C2-NH2. This minimizes the formation of unwanted side products from the coupling reagent.[2]
-
Base Selection: A non-nucleophilic base is crucial. Diisopropylethylamine (DIPEA) is a common choice. The amount of base can also be critical, with phosphonium reagents often requiring two equivalents.[6]
-
Solvent Choice: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard. However, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate (B1210297) have also been shown to be effective in some cases.[7][8]
-
Temperature and Reaction Time: For sterically hindered couplings, increasing the reaction time and/or temperature may be necessary. Monitor the reaction progress by LC-MS to determine the optimal duration.[2]
| Parameter | Recommendation | Rationale |
| Order of Addition | 1. Carboxylic Acid + Coupling Reagent + Base2. Add Amine | Prevents side reactions of the coupling reagent.[2] |
| Base | DIPEA (2-4 equivalents) | Non-nucleophilic; prevents unwanted side reactions. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants.[9] |
| Temperature | 0 °C to Room Temperature (initially) | Can be increased if the reaction is sluggish due to steric hindrance.[2] |
| Reaction Time | 2-24 hours | Monitor by LC-MS to determine completion.[1][2] |
Issue 3: Work-up and Purification Challenges
Product loss can occur during the work-up and purification stages.
-
Aqueous Work-up: When quenching the reaction, be mindful of the pH. The final product may have varying solubility at different pH values.
-
Purification: Due to the complexity of the reaction mixture, purification by preparative reverse-phase HPLC (RP-HPLC) is often necessary to obtain the final product with high purity.[2]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (e.g., 5 mL per 100 mg) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[2][10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is completely consumed.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with DCM (3 x 5 mL).
-
Dry the resulting crude VH032-C2-NH2 TFA salt under high vacuum for at least 1 hour. The product is typically used in the next step without further purification.[2]
Protocol 2: Amide Coupling using HATU
-
In a separate flask, dissolve the carboxylic acid partner (1.1 equivalents) in anhydrous DMF (e.g., 3 mL).[2]
-
Add HATU (1.2 equivalents) to the solution.[1]
-
Add DIPEA (3-4 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[1]
-
Add a solution of the crude VH032-C2-NH2 TFA salt (1 equivalent) in anhydrous DMF (e.g., 2 mL) to the activated ester mixture.[2]
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the desired product by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative RP-HPLC.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
Navigating Solubility Challenges of VH032-C2-NH-Boc in Aqueous Buffers: A Technical Guide
Merrimack County, US - Researchers and drug development professionals frequently encounter challenges with the poor aqueous solubility of hydrophobic compounds like VH032-C2-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to address these critical solubility issues, ensuring the successful design and execution of experiments.
This compound is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and serves as a foundational building block for creating PROTACs, which are designed to selectively eliminate disease-causing proteins.[1] However, its hydrophobic nature and the presence of a lipophilic Boc (tert-butyloxycarbonyl) protecting group contribute to its limited solubility in aqueous solutions, a common hurdle in biological assays.[2]
Understanding the Solubility Profile
While specific quantitative solubility data for this compound in aqueous buffers is not extensively published, its solubility characteristics can be inferred from its structural properties and data from closely related analogs. The compound is readily soluble in polar organic solvents such as DMSO and DMF but exhibits limited solubility in aqueous solutions.[3]
Estimated Solubility of this compound and its Analogs
| Compound | Solvent/System | Estimated Solubility | Concentration (mM) | Notes |
| (S,R,S)-AHPC-Boc (VH032-Boc) | DMSO | ≥ 100 mg/mL | 188.44 | High solubility is expected.[2] |
| Ethanol | Sparingly Soluble | - | May require warming and sonication.[2] | |
| PBS (pH 7.4) | Poorly Soluble | - | Not recommended for initial stock preparation.[2] | |
| VH032 (Parent Compound) | DMSO | 47.26 mg/mL | 100 | |
| Ethanol | 47.26 mg/mL | 100 |
This table summarizes available data for close analogs to provide a guideline. Researchers should perform their own solubility assessments for their specific experimental conditions.
Troubleshooting Guide for Solubility Issues
Encountering precipitation or incomplete dissolution of this compound in aqueous buffers is a common issue. The following troubleshooting guide provides a step-by-step approach to address these challenges.
Caption: A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).[4] Ensure the DMSO is of high purity and free of water to prevent hydrolysis of the compound.
Q2: I'm still seeing particles in my DMSO stock solution. What should I do?
A2: If you observe particulates, gentle sonication in a water bath for 5-10 minutes can help break up aggregates and facilitate dissolution.[2] Gentle warming of the solution to 37°C can also increase solubility, but avoid excessive heat to prevent potential degradation.[2]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[4] However, the tolerance can be cell line-dependent, so it is advisable to perform a solvent tolerance test for your specific experimental setup.
Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?
A4: It is not recommended to prepare the initial stock solution in an aqueous buffer due to the compound's poor solubility.[2] Always start with a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Q5: How should I store this compound?
A5: As a solid, this compound should be stored at -20°C.[5] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mix: Vortex the solution vigorously for 1-2 minutes.
-
Sonicate (if necessary): If particles are still visible, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Caption: A workflow for preparing aqueous working solutions.
Protocol 3: Boc Deprotection of this compound for PROTAC Synthesis
The primary application of this compound is in the synthesis of PROTACs, which requires the removal of the Boc protecting group to reveal a reactive amine.
-
Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) at a concentration of 20-50% (v/v), to the solution.[1]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next coupling step of PROTAC synthesis.[1]
PROTAC Signaling Pathway
The deprotected VH032-C2-NH2 is a crucial component of a PROTAC, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
References
Technical Support Center: Overcoming Poor Cell Permeability of VH032-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my VH032-based PROTACs exhibit low cell permeability?
A1: VH032-based PROTACs often possess physicochemical properties that fall outside the typical range for orally bioavailable drugs, which can lead to poor membrane permeability.[1] Key contributing factors include:
-
High Molecular Weight (MW): PROTACs are large molecules, frequently with molecular weights between 900 and 1200 Da, which can impede passive diffusion across the cell membrane.[1][2]
-
Large Number of Hydrogen Bond Donors (HBDs): The presence of multiple HBDs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1][2]
Q2: My VH032-based PROTAC is potent in biochemical assays but shows low cellular activity. What is the likely cause?
A2: A significant discrepancy between biochemical and cellular activity is commonly attributed to poor cell permeability.[3] Other potential causes include poor aqueous solubility, retention within the cell membrane, instability in the assay medium, or cellular efflux.[3]
Q3: What are the key strategies to improve the cell permeability of my VH032-based PROTACs?
A3: Several rational design strategies can be employed to enhance the cellular uptake of your PROTACs:[1][3]
-
Amide-to-Ester Substitution: Replacing a solvent-exposed amide bond with an ester can significantly improve permeability by removing a hydrogen bond donor.[1][4][5]
-
Linker Optimization: The linker's length and composition are critical. Shorter linkers are generally preferred, and replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or cyclic moieties can enhance permeability.[1][3][6]
-
Lipophilicity Modulation: There is an optimal lipophilicity range for cell permeability. For VH032-based PROTACs, an ALogP between 3 and 5 is suggested to favor higher permeability.[1][4]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups, creating a more compact, "ball-like" shape that can more easily traverse the cell membrane.[3]
-
Macrocyclization: This advanced strategy can pre-organize the PROTAC's conformation to shield polar functionalities and improve permeability.[1]
Q4: How can I experimentally assess the cell permeability of my PROTACs?
A4: A combination of cell-free and cell-based assays is recommended for a comprehensive evaluation of PROTAC permeability:[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane.[2][7][8]
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of Caco-2 cells to model the human intestinal barrier, providing insights into both passive permeability and active transport mechanisms (efflux).[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High biochemical potency, low cellular activity | Poor cell permeability | 1. Perform a PAMPA to assess passive permeability. 2. Conduct a Caco-2 assay to evaluate permeability and efflux. 3. Implement rational design strategies to improve permeability (see Q3 in FAQs).[3] |
| Low aqueous solubility | Physicochemical properties of the PROTAC | 1. Measure the aqueous solubility. 2. Modify the structure by incorporating basic nitrogen atoms into aromatic rings or alkyl linkers.[3] |
| High efflux ratio in Caco-2 assay | The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Modify the PROTAC structure to reduce recognition by efflux pumps. 2. Co-administer with a known efflux pump inhibitor in vitro to confirm efflux liability.[1] |
| Good PAMPA permeability, but poor cellular activity | 1. The PROTAC is rapidly metabolized within the cell. 2. The PROTAC is subject to cellular efflux. 3. The PROTAC does not efficiently form a stable ternary complex in the cellular environment. | 1. Investigate metabolic stability using liver microsomes or hepatocytes. 2. Perform a Caco-2 assay to assess efflux. 3. Use biophysical assays (e.g., Fluorescence Polarization) to confirm ternary complex formation.[1] |
| Inconsistent permeability results between different PROTAC batches | Impurities or variations in the final compound's salt form. | 1. Ensure high purity of each batch through rigorous analytical characterization (e.g., HPLC, NMR, MS). 2. Standardize the salt form of the final compound for consistent physicochemical properties.[1] |
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability of Selected VH032-Based PROTACs and Analogs
| Compound | Molecular Weight (Da) | ALogP | Number of HBDs | PAMPA Pe (x 10-6 cm/s) |
| MZ1 (Amide) | 857 | 3.3 | 5 | 0.1 |
| Ester Analog of MZ1 | 858 | 3.8 | 4 | 0.3 |
| ARV-771 (Amide) | 973 | 4.4 | 5 | 0.2 |
| Ester Analog of ARV-771 | 974 | 4.9 | 4 | 0.6 |
| Compound with 1-unit PEG linker | ~900 | 3.1 | 5 | 0.005 |
| Compound with alkyl linker | ~886 | 3.8 | 4 | 0.002 |
Data compiled from studies on various VH032-based PROTACs. Note that the permeability generally increases with the amide-to-ester substitution and is influenced by the linker composition.[4][7]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of VH032-based PROTACs.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane coated with a lipid solution)
-
Acceptor plate (96-well)
-
Test PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for dissolving the compound (e.g., DMSO)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Prepare Donor Solution: Dissolve the PROTAC compound in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution with PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should typically be low (e.g., <1%) to not affect the membrane integrity.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS (pH 7.4).
-
Assemble the PAMPA Sandwich: Carefully place the PAMPA plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
-
Add Donor Solution: Add the donor solution containing the PROTAC to the wells of the PAMPA plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Permeability Assay
This protocol provides a general workflow for evaluating the permeability and efflux of VH032-based PROTACs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC compound
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation: Seed Caco-2 cells onto the Transwell inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Test Compound: Dissolve the VH032-based PROTAC in the transport buffer at the desired concentration.[3]
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution to the apical (donor) side of the cell monolayer.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments.[3]
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described for the A-B permeability.[3]
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp for both the A-B and B-A directions using the appropriate formula.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity of VH032-based PROTACs.
Caption: Key rational design strategies to improve the cell permeability of PROTACs.
Caption: Experimental workflow for assessing the permeability of VH032-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ternary Complex Formation with VH032 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help you enhance the formation of the critical Target Protein-PROTAC-E3 Ligase ternary complex, a pivotal step for successful protein degradation.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during VH032 PROTAC experiments, offering systematic approaches to identify and resolve them.
Q1: My VH032-based PROTAC shows good binary binding to the target protein and VHL, but I see poor or no degradation in cells. What's wrong?
This is a frequent challenge and can stem from multiple factors spanning from PROTAC design to cellular context.[4]
Possible Cause 1: Inefficient Ternary Complex Formation Even with strong binary affinities, the PROTAC may not orient the target and VHL E3 ligase productively for ubiquitination.[4] The geometry and stability of the ternary complex are paramount.
-
Solution:
-
Modify the Linker: The linker is a critical determinant of ternary complex stability.[5][6] Systematically vary the linker's length, composition (e.g., PEG vs. alkyl), and rigidity.[5][6][7][8] A linker that is too short can cause steric clash, while a long, flexible linker may have an entropic penalty.[5][7]
-
Change Attachment Points: The exit vector on both the VH032 ligand and the target warhead is crucial.[7][8] Use structural information (e.g., co-crystal structures) to select solvent-exposed positions that allow for productive complex formation.[7][8]
-
Assess Cooperativity: Quantify the ternary complex cooperativity (α). A value greater than 1 indicates that the binding of one protein partner enhances the binding of the other, leading to a more stable complex.[9] Negative cooperativity (α < 1) can explain poor degradation despite good binary affinities.
-
Possible Cause 2: Poor Cell Permeability or High Efflux The PROTAC may not be reaching its intracellular target in sufficient concentrations.[4][7] PROTACs often lie outside the typical chemical space for membrane-permeable drugs.[10][11]
-
Solution:
-
Assess Permeability: Use assays like Parallel Artificial Membrane Permeability Assay (PAMPA) to measure permeability.[4][11]
-
Redesign for Better Physicochemical Properties: Modify the PROTAC to reduce hydrogen bond donors and polar surface area. While PEG linkers can improve solubility, shorter alkyl linkers have sometimes been shown to improve permeability.[8][10]
-
Check for Efflux: Active transport out of the cell can limit intracellular concentration. This may require more complex cellular assays to diagnose.
-
Possible Cause 3: The "Hook Effect" At high concentrations, PROTACs can saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes rather than the desired ternary complex, which reduces degradation efficiency.[5][7]
-
Solution:
-
Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations to identify the optimal window for degradation and to confirm if a hook effect is present at higher doses.[4][7]
-
Correlate with Ternary Complex Assays: Use a cellular ternary complex assay (e.g., NanoBRET) to show that the decrease in degradation at high concentrations corresponds to a decrease in the ternary complex signal.[4]
-
Q2: My biochemical assays (e.g., SPR, ITC) show weak or no ternary complex formation. How can I improve it?
This issue points directly to the molecular interactions at play. Optimization should focus on the PROTAC's architecture and the biophysical properties of the interaction.
Possible Cause 1: Steric Hindrance or Unfavorable Geometry The current PROTAC design physically prevents the target and VHL from coming together effectively.
-
Solution:
-
Systematic Linker Scanning: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) and types (e.g., alkyl chains).[6][7][8]
-
Re-evaluate Exit Vectors: As noted before, the attachment points are key. Even a small change in the exit vector can dramatically alter the resulting complex geometry.[7][8] Structural modeling or analysis of existing crystal structures can provide valuable guidance.[12]
-
Possible Cause 2: Lack of Favorable Protein-Protein Interactions The most successful PROTACs don't just link two proteins; they induce new, favorable protein-protein interactions within the ternary complex, leading to positive cooperativity.[12][13]
-
Solution:
-
Structural Biology: If possible, obtain a crystal structure of the ternary complex. This can reveal key interactions (or lack thereof) and guide the rational design of the linker or ligands to create new, stabilizing contacts.[12]
-
Linker Composition: Introduce more rigid elements (e.g., phenyl rings, piperazines) into the linker.[8][12] This can reduce the entropic penalty of complex formation and pre-organize the PROTAC into a more bioactive conformation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is ternary complex cooperativity (α) and how is it measured?
Answer: Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. It is a critical factor for PROTAC efficacy.[9]
-
Definition: It is calculated as the ratio of the dissociation constants (KD) for binary versus ternary complex formation: α = KD (binary) / KD (ternary)
-
Interpretation:
-
α > 1 (Positive Cooperativity): The formation of the binary complex (e.g., PROTAC-VHL) increases the affinity for the target protein. This is highly desirable as it leads to a more stable ternary complex.[9]
-
α = 1 (No Cooperativity): The two binding events are independent.
-
α < 1 (Negative Cooperativity): The formation of the binary complex decreases the affinity for the second protein, which is detrimental to degradation.
-
-
Measurement: Cooperativity is typically measured using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[14][15] The protocols involve measuring the binary binding affinity of the PROTAC to one protein and then measuring the ternary binding affinity by titrating the second protein in the presence of a saturating concentration of the first.[5][7]
Q2: Which assays are best for measuring ternary complex formation?
Answer: A multi-pronged approach using both biochemical and cellular assays is recommended for a comprehensive understanding.[16]
| Assay Type | Technique | Information Provided | Key Advantages | Limitations |
| Biochemical (In Vitro) | Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α).[14][15] | Label-free, real-time kinetic data.[2][17] | Requires purified proteins, potential for artifacts from surface immobilization.[18] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS), cooperativity (α).[14][15] | In-solution, label-free, provides full thermodynamic profile.[13] | Requires large amounts of pure protein and compound, lower throughput.[15] | |
| Proximity-Based Assays (TR-FRET, AlphaLISA) | Relative measure of complex formation, useful for screening.[17] | High-throughput, sensitive. | Prone to artifacts, provides relative not absolute affinities. | |
| Cellular (In Cellulo) | NanoBRET™/HiBiT Assays | Measures complex formation in live cells, kinetic or endpoint.[1][19][20] | Physiologically relevant context, can be multiplexed with degradation.[1][21] | Requires genetic engineering (tagging proteins), potential for artifacts from overexpression. |
| Co-Immunoprecipitation (Co-IP) | Qualitative confirmation of the ternary complex in cells.[4] | Uses endogenous or tagged proteins in a cellular lysate. | Generally not quantitative, may miss transient interactions.[4] |
Q3: How critical is the linker design for VH032 PROTACs?
Answer: The linker is not merely a spacer but a critical component that dictates the efficacy of the PROTAC.[5][6][8] Its properties directly influence the stability and productivity of the ternary complex.[5]
-
Length: An optimal length is required to bridge the two proteins without steric clash while ensuring that lysine (B10760008) residues on the target are correctly positioned for ubiquitination.[5][6] This must be determined empirically for each target.[8]
-
Composition: The chemical makeup affects solubility, cell permeability, and conformational dynamics.[5][6] PEG linkers can improve solubility, whereas more rigid linkers can favorably restrict the PROTAC's conformation.[6][8]
-
Attachment Points: The points where the linker connects to the VH032 and warhead ligands (the "exit vectors") define the orientation of the two proteins in the complex, which is crucial for forming productive new protein-protein contacts.[7][8]
Visualizations and Workflows
PROTAC Ternary Complex: Key Factors
The diagram below illustrates the critical, interconnected factors that must be optimized to achieve a stable and productive ternary complex with a VH032-based PROTAC.
Caption: Key factors influencing VH032-PROTAC ternary complex formation.
Experimental Workflow for Ternary Complex Assessment
A systematic workflow is essential for characterizing and optimizing your VH032 PROTAC. This involves an iterative cycle of design, synthesis, and multi-level testing.
References
- 1. 三重複合体の形成 [promega.jp]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. selvita.com [selvita.com]
mitigating the "hook effect" in VH032-based PROTAC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the "hook effect" in experiments involving PROTACs that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is a VH032-based PROTAC and how does it work?
A VH032-based PROTAC is a heterobifunctional molecule designed for targeted protein degradation.[1] It consists of three parts:
-
A VH032 ligand: This moiety binds specifically to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]
-
A "warhead" ligand: This binds to the target protein of interest (POI).
-
A chemical linker: This connects the VH032 and warhead ligands.
The PROTAC works by acting as a bridge, bringing the POI and the VHL E3 ligase into close proximity to form a ternary complex (POI-PROTAC-VHL).[1][4] This proximity allows the VHL ligase to tag the POI with ubiquitin chains, marking it for destruction by the cell's proteasome.[1]
Q2: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of PROTAC leads to a decrease in target protein degradation.[5][6][7] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal curve.[1][4][8][9]
Q3: What is the molecular mechanism behind the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[5][6][7] A PROTAC's function depends entirely on the formation of the productive ternary complex.[4] However, when the PROTAC concentration is too high, the molecules are more likely to bind independently to either the target protein (forming a POI-PROTAC binary complex) or the VHL ligase (forming a VHL-PROTAC binary complex).[1][9][10] These binary complexes sequester the components needed for the ternary complex, thus inhibiting the degradation process.[9][10]
Q4: What are the consequences of the hook effect for my experiments?
The primary consequence of an unrecognized hook effect is the potential for severe misinterpretation of your data.[5][7] It can lead to an inaccurate assessment of a PROTAC's potency and efficacy. Key parameters used to characterize degraders, such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level), can be incorrectly determined.[5][7] This could cause a highly potent PROTAC to be mistakenly classified as weak or inactive.[7]
Troubleshooting and Mitigation Guide
Q: My dose-response curve is bell-shaped ("hooked"). What is my first step?
This is the classic presentation of the hook effect. The immediate action is to perform a more detailed dose-response curve.
-
Recommended Action: Test your PROTAC over a very wide range of concentrations, from the picomolar (pM) to the high micromolar (µM) range. Use a fine-resolution serial dilution (e.g., 10-point, 3-fold dilutions) to precisely identify the optimal concentration window that achieves maximum degradation (Dmax) and to accurately calculate the DC50.[4][6][11]
Q: How can I experimentally confirm that the hook effect is causing reduced degradation?
To confirm the hook effect, you must show that the formation of the ternary complex also follows a bell-shaped curve that correlates with your degradation data.
-
Recommended Action: Use a ternary complex formation assay to directly measure the POI-PROTAC-VHL complex across the same wide concentration range used in your degradation experiment.[5][11] A peak in complex formation that aligns with the peak of degradation, followed by a decrease at higher concentrations, is strong evidence of the hook effect.[5]
-
Common Assays:
-
Cell-Based Assays: NanoBRET™/BRET and TR-FRET are powerful techniques to measure ternary complex formation in live cells.[12][13][14]
-
Biochemical/Biophysical Assays: Co-Immunoprecipitation (Co-IP) followed by Western Blot, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) can be used with purified proteins to quantify complex formation and stability.[12][13][15][16]
-
Q: I don't see any target degradation at any concentration. Could this be an extreme hook effect?
While possible, a complete lack of degradation is often due to other factors. Follow this workflow to diagnose the issue.
-
Recommended Troubleshooting Workflow:
-
Confirm Protein Expression: First, verify that both your target protein (POI) and the VHL E3 ligase are expressed at sufficient levels in your chosen cell line using Western Blot or qPCR.[1][2][6]
-
Check for Ternary Complex Formation: Use a biophysical or in-cell assay (like NanoBRET™ or Co-IP) to see if the PROTAC can form the ternary complex, even if it's not leading to degradation.[6][11] If no complex forms, the PROTAC itself may be flawed.
-
Verify Proteasome Function: To confirm the degradation pathway is intact, pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. If your PROTAC is functional, the proteasome inhibitor should "rescue" the degradation, causing the target protein level to be restored.[1][6]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[11][17] Consider using a cell permeability assay (e.g., PAMPA) or testing in a different cell line.[5]
-
Q: How can I design my experiments or PROTACs to mitigate the hook effect?
-
Experimental Mitigation: The most straightforward approach is to identify the optimal concentration window from a full dose-response curve and perform all subsequent experiments within that range.[2]
-
Medicinal Chemistry Mitigation: A more advanced strategy involves redesigning the PROTAC to enhance "positive cooperativity." Cooperativity is the degree to which the binding of the PROTAC to one protein (e.g., VHL) influences its binding to the second protein (the POI).[6] PROTACs with high positive cooperativity form a very stable ternary complex, which can resist the formation of binary complexes and thus dampen the hook effect.[11][18]
Data Presentation
Table 1: Example of Cellular Degradation Data Exhibiting a Hook Effect
This table illustrates hypothetical data for a VH032-based PROTAC, showing how degradation efficiency decreases at concentrations above 100 nM.
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) | % Degradation | Observation |
| 0 nM (Vehicle) | 100% | 0% | Baseline |
| 1 nM | 75% | 25% | Degradation starts |
| 10 nM | 20% | 80% | Approaching Dmax |
| 100 nM | 10% | 90% (Dmax) | Optimal Concentration |
| 1,000 nM (1 µM) | 45% | 55% | Hook Effect |
| 10,000 nM (10 µM) | 85% | 15% | Severe Hook Effect |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Bell-shaped dose-response curve | Hook Effect: Formation of non-productive binary complexes. | Perform a wide, high-resolution dose-response curve (pM to µM) to identify the optimal concentration. Confirm with a ternary complex formation assay (e.g., NanoBRET™). |
| No degradation at any concentration | 1. Low/no expression of Target or VHL.2. Inability to form a ternary complex.3. Impaired proteasome pathway.4. Poor cell permeability. | 1. Confirm protein expression via Western Blot.2. Test for complex formation with Co-IP or SPR.3. Use a proteasome inhibitor (e.g., MG132) to check for rescue.4. Assess PROTAC permeability. |
| Weak degradation (low Dmax) | 1. Suboptimal incubation time.2. Inefficient ternary complex formation.3. High target protein turnover rate. | 1. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours).2. Assess ternary complex stability and cooperativity.3. Measure the half-life of the target protein. |
Visualizations
Experimental Protocols
Protocol 1: Dose-Response Western Blot for PROTAC Degradation
This protocol outlines the key steps to generate a dose-response curve to identify the optimal concentration and detect a potential hook effect.[2][4][6]
-
Cell Seeding: Plate cells in multi-well plates (e.g., 12-well or 24-well) at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Dilution: Prepare a wide serial dilution of the VH032-based PROTAC in fresh culture medium. A 10-point, 3-fold or 5-fold dilution series is recommended, covering a range from ~0.1 nM to 10 µM.
-
Cell Treatment: Aspirate the old medium and treat cells with the PROTAC dilutions. Include a vehicle-only control (e.g., DMSO at a final concentration of <0.5%). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After incubation, place plates on ice. Wash cells twice with ice-cold PBS. Add an appropriate lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Lysate Collection & Quantification: Scrape the cells, collect the lysates, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration for each sample using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis: Develop the blot using an ECL substrate. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of degradation relative to the vehicle control against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax, DC50, and any hook effect.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general workflow for a live-cell assay to directly measure ternary complex formation and confirm the hook effect.[5][12][14]
-
Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (donor), and the VHL E3 ligase is fused to a HaloTag® protein (acceptor), which is labeled with a fluorescent ligand. When the PROTAC brings the donor and acceptor into proximity (<10 nm), energy transfer occurs, generating a quantifiable BRET signal.[5][14]
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-VHL fusion. Alternatively, use CRISPR-edited cells with endogenous tags for more physiologically relevant data.
-
Cell Plating and Labeling: Plate the transfected cells in a white, opaque 96-well or 384-well plate. Allow them to adhere. Add the fluorescent HaloTag® ligand to the cells and incubate to label the HaloTag®-VHL protein.
-
PROTAC Treatment: Add the same serial dilutions of the PROTAC used in the degradation assay to the wells.
-
Signal Detection: Add the NanoLuc® substrate (e.g., furimazine) to the wells. Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. Plot the BRET ratio against the log of the PROTAC concentration. A bell-shaped curve that mirrors the degradation profile confirms that the hook effect is due to the dissociation of the ternary complex at high PROTAC concentrations.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability and Efficacy of VH032-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues that may arise during your experiments with VH032-based PROTACs, hindering their stability and effectiveness.
Q1: What is VH032 and what is its role in PROTACs?
A1: VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of PROTACs, VH032 serves as the E3 ligase recruiter. By incorporating VH032, a PROTAC can bring a target protein into close proximity with the VHL E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1][3]
Q2: I am not observing any degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A2: Lack of target protein degradation is a common issue with several potential causes. A systematic troubleshooting approach is recommended.
Troubleshooting Steps:
-
Poor Cell Permeability: Due to their high molecular weight, PROTACs often exhibit poor cell permeability.[4][5]
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing the target protein and VHL together.
-
Low VHL Expression: The chosen cell line may have insufficient levels of VHL E3 ligase.[1][6]
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC may be too low to be effective or too high, leading to the "hook effect".[1][4]
-
Recommendation: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration.[1]
-
-
Compound Instability: The PROTAC molecule itself may be unstable in the cellular environment.[6]
-
Recommendation: Evaluate the metabolic stability of your PROTAC. Ensure proper storage and handling of the compound.[6]
-
Q3: My VH032-based PROTAC shows degradation of my target protein, but I also observe significant degradation of other, unrelated proteins. How can I minimize these off-target effects?
A3: Off-target effects can arise from several factors, including the warhead binding to other proteins or off-target binding of the VH032 ligand, though the latter is less common due to its high selectivity for VHL.[1]
Strategies to Minimize Off-Target Effects:
-
Optimize PROTAC Concentration: Perform a dose-response experiment to find the concentration that maximizes on-target degradation while minimizing off-target effects.[1]
-
Use Appropriate Controls:
-
Global Proteomic Analysis: Techniques like mass spectrometry can provide an unbiased view of protein degradation across the proteome, helping to identify unintended targets.[1]
-
Medicinal Chemistry Optimization: Modifying the linker, warhead, or E3 ligase ligand can improve selectivity.[1]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][4][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-VHL) instead of the productive ternary complex (target protein-PROTAC-VHL) required for degradation.[1][4]
To avoid the hook effect:
-
Perform a Wide Dose-Response Experiment: It is crucial to test a broad range of PROTAC concentrations, including both low and high concentrations, to identify the optimal window for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][9]
Q5: How does the linker connecting the VH032 ligand and the target-binding ligand affect PROTAC stability and efficacy?
A5: The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties and biological activity.[8][10]
-
Linker Length: An optimal linker length is crucial for the formation of a stable ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to an unstable complex.[8][10]
-
Linker Composition: The chemical makeup of the linker affects a PROTAC's solubility, cell permeability, and metabolic stability.[10] Common linkers include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine (B1678402) or piperidine (B6355638) to improve conformational stability.[8]
Quantitative Data Summary
The efficacy of a PROTAC is often determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1][11]
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | MZ1 | VHL | HeLa | ~15 | >90% |
| BRD4 | dBET1 | CRBN | HeLa | ~50 | >90% |
| BRD2 | MZ1 | VHL | HeLa | ~25 | >80% |
| BRD2 | dBET1 | CRBN | HeLa | ~100 | >80% |
| BRD3 | MZ1 | VHL | HeLa | ~75 | >70% |
| BRD3 | dBET1 | CRBN | HeLa | ~150 | >70% |
Note: This table presents comparative data for the VH032-based PROTAC MZ1 and the CRBN-based PROTAC dBET1, both targeting BET proteins. Actual values may vary based on experimental conditions.[11]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[11]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the VH032-based PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.[11]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[11]
-
-
Detection and Analysis:
-
Visualize bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
-
Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation
This protocol is used to detect the interaction between the target protein, the PROTAC, and VHL.
-
Cell Treatment:
-
Treat cells with the VH032-based PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a short time (e.g., 1-4 hours).
-
Crucially, co-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of incubation to allow the accumulation of the ternary complex.[11]
-
-
Cell Lysis (Non-Denaturing):
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Add a primary antibody against the target protein or VHL to the supernatant and incubate overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and probe for the target protein, VHL, and other components of the E3 ligase complex.
-
Visualizations
Caption: Mechanism of action of a VH032-based PROTAC.
Caption: Troubleshooting workflow for no target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
VHL E3 Ligase Expression Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming von Hippel-Lindau (VHL) E3 ligase expression in target cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to confirm VHL E3 ligase expression in cell lines?
A1: The most common methods to confirm VHL E3 ligase expression include Western blotting to detect the VHL protein, Reverse Transcription Quantitative PCR (RT-qPCR) to measure VHL mRNA levels, and immunoprecipitation to verify VHL's interaction with its binding partners.
Q2: My Western blot for VHL shows multiple bands. What do they represent?
A2: It is common to observe multiple bands in a Western blot for VHL. The VHL gene can produce two isoforms, a full-length 30 kDa protein (pVHL30) and a shorter 19 kDa isoform (pVHL19), which arises from an internal translation initiation site. Additionally, a higher molecular weight band may represent a post-translationally modified form of pVHL30.[1][2] The theoretical molecular weight of VHL is 24 kDa, but different migrating species from 21-30 kDa have been observed.
Q3: I am not detecting any VHL protein by Western blot. What are the possible reasons?
A3: Several factors could lead to no VHL protein detection. These include low endogenous expression in the chosen cell line, improper sample preparation leading to protein degradation, inefficient protein transfer, or issues with the primary or secondary antibodies. It is also possible that the cell line has a VHL gene deletion.
Q4: How can I be sure my anti-VHL antibody is specific?
A4: To ensure antibody specificity, it is recommended to use antibodies that have been validated for the intended application (e.g., Western blot, immunoprecipitation).[3] Consider using a blocking peptide to compete with the antibody for binding to the target protein, which should result in the disappearance of the specific band.[4] Additionally, using a positive control cell line known to express VHL and a negative control (e.g., a VHL-knockout cell line) can confirm specificity.
Q5: What are some cell lines with known VHL expression levels?
A5: VHL expression can vary significantly between cell lines. The Human Protein Atlas provides a valuable resource for examining VHL mRNA and protein expression levels across a wide range of cancer cell lines.[5][6] For example, some renal cell carcinoma cell lines, like 786-O, are known to be VHL-deficient, while others, like ACHN, express wild-type VHL.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No/Weak VHL Signal | Low protein abundance in the cell line. | Increase the amount of protein loaded onto the gel. Consider using a cell line known to have higher VHL expression as a positive control. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. | |
| Suboptimal antibody concentration. | Titrate the primary antibody concentration to find the optimal dilution. Ensure the secondary antibody is appropriate and at the correct concentration. | |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| High Background | Non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). Increase the number and duration of wash steps. |
| Primary antibody concentration too high. | Reduce the concentration of the primary antibody. | |
| Multiple Non-specific Bands | Antibody cross-reactivity. | Use an affinity-purified primary antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | As mentioned above, use fresh lysates with protease inhibitors.[7] | |
| Protein forming multimers. | Boil the sample longer in Laemmli buffer to ensure complete reduction of disulfide bonds.[7] |
RT-qPCR
| Problem | Possible Cause | Recommended Solution |
| No/Low Amplification | Poor RNA quality or quantity. | Assess RNA integrity using a bioanalyzer. Ensure accurate RNA quantification. |
| Inefficient reverse transcription. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Primer/probe issues. | Design and validate primers that span an exon-exon junction to avoid amplification of genomic DNA. Check primer efficiency with a standard curve. | |
| High Cq Values | Low VHL expression. | Increase the amount of cDNA used in the reaction. |
| Inconsistent Results | Pipetting errors or sample contamination. | Use calibrated pipettes and maintain a clean workspace. Run replicates for each sample. |
Experimental Protocols
Western Blotting for VHL Protein Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a calculated volume of lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per well onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a validated anti-VHL primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
RT-qPCR for VHL mRNA Quantification
-
RNA Extraction:
-
Extract total RNA from cell pellets using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.
-
Use validated primers specific for the human VHL gene. A common housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control for normalization.
-
Example Primer Set (SYBR Green):
-
VHL Forward: 5'-GGCCTCTATAGCACCCAGAG-3'
-
VHL Reverse: 5'-TGCAGATACCAGGGTCACCT-3'
-
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative expression of VHL mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
VHL Expression Data in Selected Cell Lines
The following table summarizes publicly available data on VHL expression. Note that expression levels can vary based on culture conditions and passage number.
| Cell Line | Cancer Type | VHL mRNA Expression (TPM) | VHL Protein Expression |
| A549 | Lung Carcinoma | ~ 25 | Detected |
| HEK293 | Embryonic Kidney | ~ 40 | Detected |
| HeLa | Cervical Cancer | ~ 20 | Detected |
| 786-O | Renal Cell Carcinoma | ~ 5 | Not Detected (VHL-null) |
| ACHN | Renal Cell Carcinoma | ~ 30 | Detected |
| MCF7 | Breast Cancer | ~ 15 | Detected |
Data is approximated from public databases and should be confirmed experimentally.
Visualizations
Figure 1. VHL-HIF Signaling Pathway.
Figure 2. Experimental Workflow for VHL Expression Confirmation.
References
- 1. What are the three bands detected by western blot with your VHL Antibody #68547? | Cell Signaling Technology [cellsignal.com]
- 2. Phosphorylation-dependent cleavage regulates von Hippel Lindau proteostasis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-VHL Antibodies | Invitrogen [thermofisher.com]
- 4. VHL Antibody | Affinity Biosciences [affbiotech.com]
- 5. VHL protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Expression of VHL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Unexpected or multiple bands in western blot | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to VHL E3 Ligase Ligands: Benchmarking VH032-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is one of the most frequently exploited E3 ligases in PROTAC development.[1][2][3] This guide provides an objective comparison of VH032-C2-NH-Boc with other prominent VHL ligands, supported by experimental data.
This compound is a derivative of the well-established VHL ligand, VH032.[4] The "-C2-NH-Boc" modification provides a synthetically versatile linker with a Boc-protected amine, making it a popular building block for PROTAC synthesis.[1][4][5] The Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.[4][6] While the Boc-protected form itself is not intended to bind VHL due to steric hindrance, its deprotected counterpart, derived from the parent VH032, engages the VHL E3 ligase to mediate protein degradation.[4]
Quantitative Comparison of VHL Ligand Binding Affinities
The binding affinity of a ligand for VHL is a key parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient protein degradation.[1] The following table summarizes the binding affinities of several commonly used VHL ligands.
| Ligand | Binding Affinity (Kd or IC50) to VHL | Measurement Method |
| VH032 | 185 nM (Kd) | Not Specified |
| 352.2 nM (IC50) | TR-FRET | |
| VH101 | 44 nM (Kd) | Not Specified |
| VH298 | 80-90 nM (Kd) | Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP) |
| 288.2 nM (IC50) | TR-FRET | |
| VHL Ligand 14 | 196 nM (IC50) | Not Specified |
| VL285 | 340 nM (IC50) | Not Specified |
| VHL-IN-1 | 37 nM | Not Specified |
Note: Direct comparison of binding affinities should be approached with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[1]
PROTAC Efficiency: A Comparative Overview
The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency (DC50 and Dmax) of PROTACs utilizing different VHL ligands. Lower DC50 values indicate higher potency.
| PROTAC | Target Protein | VHL Ligand | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | VH032 | 13 nM | >95% | HeLa |
| ARV-771 | BRD4 | Not Specified | <1 nM | >90% | LNCaP |
| Compound 3 | RIPK2 | VH101 | 8.2 nM | ~90% | THP-1 |
Note: The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.[1]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the VHL signaling pathway hijacked by PROTACs, a typical experimental workflow for comparing VHL ligands, and the logical relationship of PROTAC components.
References
A Head-to-Head Showdown: VH032-based PROTACs vs. siRNA for Protein Knockdown Efficiency
In the landscape of functional genomics and drug discovery, the ability to potently and specifically reduce the levels of a target protein is paramount. Two of the most powerful technologies at the forefront of this endeavor are Proteolysis Targeting Chimeras (PROTACs), particularly those utilizing the VH032 ligand for the von Hippel-Lindau (VHL) E3 ligase, and small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two modalities, offering researchers, scientists, and drug development professionals a clear view of their respective mechanisms, efficiencies, and experimental considerations, supported by experimental data and detailed protocols.
At a Glance: PROTACs vs. siRNA
| Feature | VH032-based PROTACs | siRNA (Small Interfering RNA) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of existing protein.[1][2] | Post-transcriptional: Utilizes the RNA interference (RNAi) pathway to cleave target mRNA, preventing new protein synthesis.[1][2] |
| Mode of Action | Catalytic, event-driven.[1][3] | Stoichiometric (though the RISC complex is catalytic).[3] |
| Target | Protein | mRNA |
| Onset of Effect | Rapid, often within hours, and independent of protein half-life.[2] | Slower, dependent on the turnover rate of the existing protein pool. |
| Duration of Effect | Can be long-lasting, but reversible upon compound washout. | Long-lasting, as it targets the source of new protein synthesis.[2] |
| Key Metrics | DC50 (half-maximal degradation concentration), Dmax (maximum degradation). | Percentage of mRNA or protein knockdown. |
Quantitative Performance: A Comparative Look at BRD4 Knockdown
To illustrate the quantitative differences in knockdown efficiency, we will consider the well-studied epigenetic reader, Bromodomain-containing protein 4 (BRD4), a high-value target in cancer research.[1][2] The following tables summarize representative data for a BRD4-targeting PROTAC and a BRD4-targeting siRNA.
Table 1: VH032-based PROTAC (e.g., ARV-771) Performance for BRD4 Degradation
| Parameter | Value | Description |
| DC50 | 1-10 nM | The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. |
| Dmax | >90% | The maximum percentage of target protein degradation achievable. |
| Time to Max Degradation | 6-12 hours | The time required to achieve maximum protein degradation after treatment. |
Table 2: siRNA Performance for BRD4 Knockdown
| Parameter | Value | Description |
| siRNA Concentration | 10-50 nM | The concentration of siRNA required for effective knockdown. |
| Max Protein Knockdown | 70-95% | The maximum percentage of target protein reduction, typically measured at 48-72 hours post-transfection. |
| Max mRNA Knockdown | >90% | The maximum percentage of target mRNA reduction, typically measured at 24-48 hours post-transfection.[4] |
Delving into the Mechanisms: How They Work
The fundamental difference between VH032-based PROTACs and siRNA lies in the biological level at which they intervene.
A VH032-based PROTAC is a heterobifunctional molecule. One end binds to the target protein (e.g., BRD4), and the other end, the VH032 component, recruits the VHL E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]
siRNA , on the other hand, operates at the post-transcriptional level.[2] These double-stranded RNA molecules are introduced into a cell and incorporated into the RNA-Induced Silencing Complex (RISC).[1] The RISC complex then uses one of the siRNA strands as a guide to find and cleave the complementary messenger RNA (mRNA) of the target gene.[1] This destruction of mRNA prevents the synthesis of new protein.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for protein knockdown using VH032-based PROTACs and siRNA, followed by analysis methods.
Protocol 1: Protein Degradation via VH032-based PROTAC Treatment
This protocol provides a general guideline for treating cultured cells with a VH032-based PROTAC.
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase and will reach 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the PROTAC dilutions or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Protocol 2: Protein Knockdown via siRNA Transfection
This protocol outlines a general method for lipid-based transfection of siRNA into cultured cells.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free normal growth medium in 6-well plates so they reach 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Solution A: For each well, dilute the desired final concentration of the target-specific siRNA (e.g., 50 nM) into a serum-free medium (e.g., Opti-MEM). In a separate tube, prepare a negative control with a non-targeting (scrambled) siRNA.
-
Solution B: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before analysis. The medium can be changed after 4-6 hours if toxicity is a concern.
Protocol 3: Western Blot Analysis for Protein Levels
This protocol is used to quantify the reduction in the target protein following either PROTAC treatment or siRNA transfection.[5]
-
Sample Preparation: Take 20-30 µg of protein lysate from each sample and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Protocol 4: Quantitative RT-PCR (qRT-PCR) for mRNA Levels
This protocol is used to quantify the reduction in target mRNA levels, primarily after siRNA treatment.[6]
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit or method.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.[7]
Conclusion: Choosing the Right Tool for the Job
Both VH032-based PROTACs and siRNA are powerful and indispensable tools for reducing protein levels. The optimal choice is dictated by the specific research question.
VH032-based PROTACs are ideal for:
-
Modeling a therapeutic intervention with a small molecule degrader.
-
Studying the acute consequences of rapid protein loss.
-
Investigating the function of a protein, including its non-scaffolding roles.
-
Overcoming resistance to traditional inhibitors.
siRNA is the gold standard for:
-
Genetic validation to confirm that a phenotype is a direct result of the suppression of a specific gene.[2]
-
Studies requiring long-term, sustained protein depletion.
-
When the goal is to understand the consequences of inhibiting new protein synthesis.
By understanding the distinct mechanisms, performance characteristics, and experimental protocols of each technology, researchers can design more robust experiments and confidently interpret their findings in the complex and exciting fields of cellular biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs vs RNA Therapies: Key Differences in Mechanism and Delivery | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. qiagen.com [qiagen.com]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
Assessing the Selectivity of PROTACs Derived from VH032-C2-NH-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. The design of a PROTAC is a multi-faceted process where the choice of E3 ligase ligand is a critical determinant of the final molecule's potency and selectivity. VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, making its derivatives, such as VH032-C2-NH-Boc, popular and versatile building blocks in PROTAC synthesis.[1][2]
This guide provides an objective comparison of the performance and selectivity of VH032-based PROTACs against alternatives, supported by representative experimental data. It further outlines detailed methodologies for the key assays required to rigorously assess PROTAC selectivity.
The Role of this compound in PROTAC Synthesis
This compound is not a PROTAC itself, but a crucial synthetic intermediate. It consists of the high-affinity VHL ligand (VH032) attached to a 2-carbon linker, which terminates in a Boc-protected amine.[3][4] The tert-butyloxycarbonyl (Boc) group is a protecting moiety that is removed during synthesis, allowing for the covalent attachment of a linker connected to a "warhead"—a ligand that binds the protein of interest (POI).[3] This modular approach facilitates the rapid synthesis of diverse PROTAC libraries.
Understanding PROTAC Selectivity
The selectivity of a PROTAC is not solely dictated by the binding affinity of its warhead for the target protein. A critical factor is the ability to form a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6] Favorable protein-protein interactions within this complex can lead to highly selective degradation, even when using a promiscuous kinase inhibitor as a warhead.[6][7] Consequently, assessing selectivity requires a multi-pronged approach that moves beyond simple binding assays to cellular degradation profiles.
Performance Comparison: VH032- vs. Alternative E3 Ligase-Based PROTACs
The choice of E3 ligase significantly impacts a PROTAC's degradation profile. VHL (recruited by VH032) and Cereblon (CRBN) are the two most commonly used E3 ligases in PROTAC design.[8] The following tables present representative data comparing the degradation potency and selectivity of PROTACs targeting the same protein family (Bromodomain and Extra-Terminal domain proteins, BETs) but utilizing different E3 ligases.
Table 1: Comparative Degradation Potency (BET-targeting PROTACs) This table presents illustrative data based on published results for well-characterized degraders.
| Parameter | MZ1 (VHL-based) | ARV-825 (CRBN-based) |
| Target Protein | BRD4 | BRD4 |
| DC50 (BRD4) | ~15 nM | ~1 nM |
| Dmax (BRD4) | >90% | >90% |
| E3 Ligase Recruited | VHL | Cereblon (CRBN) |
| Reference | [6] | [7] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Proteomics-Based Selectivity Profile This table represents hypothetical data from a quantitative proteomics experiment, showcasing how selectivity is reported.
| Protein | MZ1 (VHL-based) Fold Change | ARV-825 (CRBN-based) Fold Change | Comments |
| BRD4 (On-Target) | -1.8 log2 | -1.9 log2 | Potent on-target degradation by both. |
| BRD2 (Family) | -1.5 log2 | -1.7 log2 | Degradation of closely related family member. |
| BRD3 (Family) | -1.4 log2 | -1.6 log2 | Degradation of closely related family member. |
| CRBN (Off-Target) | No change | -0.9 log2 | Potential for CRBN self-degradation. |
| IKZF1 (Off-Target) | No change | -1.5 log2 | Known neosubstrate of CRBN modulators. |
| IKZF3 (Off-Target) | No change | -1.6 log2 | Known neosubstrate of CRBN modulators. |
This data highlights that while both VHL and CRBN-based PROTACs can potently degrade their intended target, their broader selectivity profiles can differ significantly, often related to the endogenous function and substrate scope of the recruited E3 ligase.
Experimental Protocols for Selectivity Assessment
Accurate assessment of PROTAC selectivity is crucial and requires multiple orthogonal assays.[1][5]
Quantitative Western Blotting (Target Degradation)
This is the most common method to determine the potency (DC50) and efficacy (Dmax) of a PROTAC for a specific protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature at 95°C. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody specific for the protein of interest overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection & Analysis: Visualize bands using an ECL substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify band intensities to normalize the target protein level to the loading control. Plot the percentage of remaining protein against PROTAC concentration to calculate DC50 and Dmax.[7][9]
Global Proteomics by Mass Spectrometry (Unbiased Selectivity)
This is the gold standard for assessing selectivity across the entire proteome, identifying both on-target and potential off-target degradation events.[10][11]
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration near its DC50 and for a time sufficient to achieve maximal degradation. Include vehicle-treated controls.
-
Lysis and Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Peptide Labeling (TMT/iTRAQ): For multiplexing, label peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags). This allows for the simultaneous analysis of multiple samples in a single MS run.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify thousands of proteins. Calculate the fold change for each protein in the PROTAC-treated sample relative to the vehicle control. Significant negative fold changes indicate protein degradation.[1][12]
Cellular Thermal Shift Assay (CETSA) (Target Engagement)
CETSA confirms that the PROTAC directly binds to its intended target inside the cell by measuring changes in the protein's thermal stability.[1]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control to allow for target engagement.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C). This induces denaturation and precipitation of unstable proteins.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.
-
Data Interpretation: Binding of the PROTAC should stabilize the target protein, resulting in a shift of its melting curve to higher temperatures compared to the vehicle control.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating On-Target Effects of VH032-Based Degraders
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the various E3 ligase ligands utilized in PROTAC design, VH032, a potent binder of the von Hippel-Lindau (VHL) E3 ligase, has become a cornerstone. This guide provides an objective comparison of VH032-based degraders with alternatives, focusing on the validation of on-target effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
VH032-based PROTACs are heterobifunctional molecules designed to co-opt the cell's native ubiquitin-proteasome system. They consist of three key components: a ligand that binds to the protein of interest (POI), a flexible linker, and the VH032 moiety, which recruits the VHL E3 ubiquitin ligase. This recruitment facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell.
Caption: Mechanism of action for a VH032-based PROTAC.
Performance Comparison: VH032-Based Degraders vs. Alternatives
The efficacy of a PROTAC is primarily assessed by its ability to induce potent and selective degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of E3 ligase ligand is a critical determinant of a PROTAC's properties. While VH032 is a widely used VHL ligand, ligands for other E3 ligases, such as Cereblon (CRBN), are also common.
Quantitative Comparison of VHL (VH032) and CRBN-Based Degraders
| Target Protein | Degrader Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MZ1 | VHL | HeLa | ~15 | >90 | [1] |
| BRD4 | dBET1 | CRBN | HeLa | ~50 | >90 | [1] |
| BRD2 | MZ1 | VHL | HeLa | ~25 | >80 | [1] |
| BRD2 | dBET1 | CRBN | HeLa | ~100 | >80 | [1] |
| BRD3 | MZ1 | VHL | HeLa | ~75 | >70 | [1] |
| BRD3 | dBET1 | CRBN | HeLa | ~100 | >70 | [1] |
| KRAS G12C | VHL-based | VHL | NCI-H358 | ~30 | >90 | [2] |
| KRAS G12C | CRBN-based | CRBN | NCI-H358 | ~100 | >90 | [2] |
Qualitative Comparison of VHL and CRBN as E3 Ligase Targets
| Feature | VHL-Based Degraders (e.g., using VH032) | CRBN-Based Degraders (e.g., using Pomalidomide) |
| Ligand Size | Generally larger and more peptidic in nature. | Smaller, more drug-like ligands (e.g., IMiDs). |
| Ternary Complex Formation | Often driven by cooperative protein-protein interactions. | Can exhibit both cooperative and non-cooperative binding. |
| Selectivity | Generally considered more straightforward to achieve high selectivity.[3] | Can be highly selective but may be more prone to "molecular glue"-like off-target effects.[3][] |
| Subcellular Localization | Predominantly cytosolic, but can access nuclear targets.[] | Can shuttle between the nucleus and cytoplasm.[] |
| Tissue Distribution | Can be broad, but physicochemical properties can be challenging. | Generally good tissue distribution.[] |
| Potential Off-Target Effects | Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) at high concentrations.[3] | Potential for off-target effects related to the native substrates of CRBN, such as zinc-finger transcription factors.[] |
| Clinical Development | Several VHL-based PROTACs are in clinical trials.[3] | Several CRBN-based PROTACs are also in clinical trials.[3] |
Experimental Protocols for On-Target Validation
Rigorous experimental validation is crucial to confirm that the observed protein reduction is a direct result of the intended PROTAC mechanism. This involves a multi-faceted approach to quantify protein degradation, confirm the mechanism of action, and assess selectivity.
Caption: Experimental workflow for validating a VH032-based degrader.
Quantification of Protein Degradation via Western Blot
Western blotting is the most common method for quantifying changes in cellular protein levels to determine DC50 and Dmax values.[1][5]
-
Cell Seeding and Treatment: Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the VH032-based degrader for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.[3]
Confirmation of Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.[6]
-
Cell Treatment: Treat cells with the VH032-based degrader at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time point (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or a tagged version of the protein). Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of the VHL E3 ligase. The detection of VHL in the pull-down of the target protein confirms the formation of the ternary complex.
Assessment of Target Ubiquitination
This assay confirms that the target protein is ubiquitinated prior to degradation.
-
Cell Treatment: Treat cells with the VH032-based degrader. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours of incubation. This will lead to the accumulation of polyubiquitinated proteins that would otherwise be degraded.[1]
-
Immunoprecipitation: Perform an immunoprecipitation for the target protein as described above.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the degrader-treated sample compared to the control indicates PROTAC-induced ubiquitination of the target protein.
Global Proteomic Analysis for Selectivity Profiling
Quantitative proteomics is a powerful, unbiased method to assess the selectivity of a degrader across the entire proteome.[7][8]
-
Sample Preparation: Treat cells with the VH032-based degrader and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins in each sample. Compare the proteomic profiles of the degrader-treated and control samples to identify proteins that are significantly downregulated. Ideally, only the intended target protein and its direct downstream effectors will show reduced levels. This analysis can reveal any potential off-target degradation.[9]
References
Navigating the Labyrinth of PROTAC Selectivity: An Off-Target Analysis of VH032-C2-NH-Boc Derived Degraders
A deep dive into the specificity of Proteolysis Targeting Chimeras (PROTACs) is crucial for their journey from promising research tools to safe and effective therapeutics. This guide offers a comparative analysis of the off-target profiles of PROTACs synthesized with the popular von Hippel-Lindau (VHL) E3 ligase ligand precursor, VH032-C2-NH-Boc. By examining quantitative proteomics data and detailing the rigorous experimental protocols required for such an analysis, we provide researchers, scientists, and drug development professionals with a comprehensive resource to benchmark the selectivity of these powerful molecules.
At the heart of PROTAC technology lies the principle of induced proximity, where a heterobifunctional molecule brings a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase ligand and the connecting linker are critical determinants of a PROTAC's efficacy and, most importantly, its selectivity. Off-target degradation, where the PROTAC machinery unintentionally eliminates proteins other than the intended target, is a significant concern that can lead to unforeseen toxicity and therapeutic complications.
This guide focuses on PROTACs built using this compound, a widely used building block for engaging the VHL E3 ligase. We will use the well-characterized BET-family degrader, MZ1 , as a primary case study. MZ1 links the pan-BET inhibitor JQ1 to a VHL ligand derived from VH032.[1][2] Its off-target profile will be compared with that of its inactive diastereomer, cis-MZ1 , and alternative BET degraders that employ different E3 ligases, such as the Cereblon (CRBN)-recruiting PROTAC, dBET1 .
Quantitative Off-Target Analysis: A Proteomics Perspective
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly assessing the selectivity of a PROTAC across the entire proteome.[3] This technique allows for the simultaneous quantification of thousands of proteins, providing a global view of the changes in protein abundance upon PROTAC treatment.
Comparative Proteomics Data: MZ1 vs. Controls
A key study performed by the Ciulli Lab provides a clear illustration of the selectivity of MZ1.[1][2] In this experiment, HeLa cells were treated with either DMSO (vehicle control), 1 µM MZ1, or 1 µM of the inactive control, cis-MZ1, for 24 hours. The relative protein abundances were then quantified using multiplexed isobaric tagging mass spectrometry.
| Target Protein | Treatment | Log2 Fold Change vs. DMSO | p-value | Notes |
| BRD4 | MZ1 (1 µM) | -2.3 | < 0.001 | Primary Target - Strong Degradation |
| BRD3 | MZ1 (1 µM) | -1.5 | < 0.01 | On-Target Family Member - Moderate Degradation |
| BRD2 | MZ1 (1 µM) | -1.2 | < 0.01 | On-Target Family Member - Moderate Degradation |
| BRD4 | cis-MZ1 (1 µM) | Not Significant | > 0.05 | Inactive control shows no degradation |
| Other Proteins | MZ1 (1 µM) | Not Significant | > 0.05 | No significant off-target degradation observed |
| Table 1: Summary of quantitative proteomics data for MZ1 and its inactive control, cis-MZ1, in HeLa cells. Data is representative of findings where out of 5,674 quantified proteins, only BET family members were significantly degraded by MZ1.[1][2] |
VHL vs. CRBN: A Head-to-Head Selectivity Comparison
The choice of E3 ligase can significantly impact a PROTAC's degradation profile and selectivity. While both MZ1 (VHL-based) and dBET1 (CRBN-based) are potent degraders of the BET family proteins, studies have indicated that MZ1 may exhibit greater selectivity for BRD4 over other BET family members.[4]
| PROTAC | E3 Ligase | Target Protein | DC50 | Dmax | Off-Target Profile |
| MZ1 | VHL | BRD4 | ~25 nM | >90% | Highly selective for BET family, preferential for BRD4.[1][4] |
| AT1 | VHL | BRD4 | ~250 nM | ~80% | Reported to be even more selective for BRD4 over BRD2/3 than MZ1.[5] |
| dBET1 | CRBN | BRD4 | ~4 nM | >95% | Potent pan-BET degrader (BRD2/3/4).[6] |
| Table 2: Comparative performance of VHL-based and CRBN-based BET degraders. DC50 and Dmax values are approximate and can vary between cell lines and experimental conditions. |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC action and its analysis, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for off-target proteomics.
PROTAC-mediated Protein Degradation Pathway
Experimental Workflow for Off-Target Proteomics
Detailed Experimental Protocols
Rigorous and reproducible experimental design is paramount for accurate off-target analysis. Below are detailed protocols for key experiments.
Global Proteomics for Unbiased Off-Target Discovery
This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for quantitative proteomics.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HeLa) to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration (e.g., 1 µM), a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an inactive epimer like cis-MZ1) for a predetermined time (e.g., 24 hours).[2]
-
Perform experiments in biological replicates (at least duplicate).
2. Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution trypsin digestion overnight at 37°C after reduction and alkylation steps.[7]
3. Isobaric Labeling (TMT):
-
Label the resulting peptide digests from each condition with a different TMT isobaric label according to the manufacturer's protocol.[7] This allows for multiplexing of the samples.
-
Quench the labeling reaction and combine the labeled samples.
4. LC-MS/MS Analysis:
-
Desalt the combined, labeled peptide mixture using a C18 solid-phase extraction column.
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.[3]
5. Data Analysis:
-
Process the raw MS/MS data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis (e.g., t-test) to identify proteins with statistically significant changes in abundance between the PROTAC-treated samples and the controls.[1]
-
Proteins that show a significant and dose-dependent decrease in abundance in the active PROTAC-treated samples compared to controls are considered potential on- and off-targets.
Orthogonal Validation of Potential Off-Targets
Potential off-targets identified through global proteomics should be validated using an independent, targeted method.
Western Blotting:
-
Prepare cell lysates as described above from cells treated with a range of PROTAC concentrations.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with specific primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Quantify band intensities to confirm dose-dependent degradation.
Conclusion
The off-target analysis of PROTACs synthesized with this compound is a critical step in the development of selective protein degraders. As exemplified by the highly selective profile of MZ1, the use of a VHL ligand does not inherently preclude the development of PROTACs with a clean off-target profile. However, this selectivity is not guaranteed and is highly dependent on the specific warhead, linker, and cellular context.
A multi-pronged approach, spearheaded by unbiased quantitative proteomics and followed by rigorous orthogonal validation, is essential for a comprehensive evaluation of PROTAC specificity. By adhering to detailed experimental protocols and including appropriate controls, researchers can confidently assess the on- and off-target effects of their VH032-based PROTACs, paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Degradation Kinetics: VH032 vs. CRBN-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful approach to eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. A critical design consideration in PROTAC development is the choice of the recruited E3 ubiquitin ligase. This guide provides a detailed comparison of the degradation kinetics of PROTACs that recruit two of the most widely used E3 ligases: von Hippel-Lindau (VHL), engaged by ligands such as VH032, and Cereblon (CRBN).
This comparison is supported by experimental data to provide an objective overview for researchers in drug discovery and development. We will delve into the nuances of their mechanisms, present quantitative performance data, and provide detailed experimental protocols for key validation assays.
Differentiated Mechanisms of Action: A Tale of Two E3 Ligases
Both VH032 and CRBN-recruiting PROTACs operate by inducing the formation of a ternary complex between the target protein of interest (POI) and the respective E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome. However, the intrinsic properties of the VHL and CRBN E3 ligases result in distinct kinetic profiles for the PROTACs that recruit them.
CRBN-recruiting PROTACs are often characterized by faster turnover rates.[] This can be advantageous for targeting proteins that are rapidly synthesized and where a quick knockdown is desired. In contrast, VHL-recruiting PROTACs, utilizing ligands like VH032, tend to form more stable and longer-lived ternary complexes.[] This enhanced stability can be beneficial for degrading more stable proteins that may require a more persistent ubiquitination signal.
The choice of E3 ligase can also be influenced by the subcellular localization of the target protein. CRBN is predominantly found in the nucleus, while VHL is present in both the cytoplasm and the nucleus, potentially influencing the accessibility of the PROTAC to its target.[]
Quantitative Comparison of Degradation Kinetics
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following table summarizes comparative degradation data for VH032- and CRBN-recruiting PROTACs targeting various proteins.
| Target Protein | PROTAC (E3 Ligase Recruited) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | VH032-based | HCC827 | 15 | >90 | [2] |
| CRBN-based | HCC827 | 25 | >90 | [2] | |
| BTK | VH032-based | MOLM-14 | 8 | >95 | [2] |
| CRBN-based | MOLM-14 | 12 | >95 | [2] | |
| BRD4 | MZ1 (VHL) | HeLa | 29 | >90 | [3] |
| dBET1 (CRBN) | MV4;11 | 8 | >98 | [3] | |
| ARV-771 (VHL) | 22Rv1 | <1 | >95 | [3] | |
| ARV-825 (CRBN) | RS4;11 | <1 | >95 | [3] | |
| KRAS G12C | VHL-based | NCI-H358 | ~100 | >90 | [4] |
| CRBN-based | NCI-H358 | ~30 | >80 | [4] | |
| Wee1 | VH032-based | OVCAR3 | ~50 | >80 | [5] |
| Pomalidomide-based (CRBN) | OVCAR3 | ~100 | >70 | [5] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed protocols for key assays used to characterize the degradation kinetics and mechanism of action of VH032 and CRBN-recruiting PROTACs.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.[2]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.[6]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein or the E3 ligase (VHL or CRBN).
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of both proteins in the PROTAC-treated sample confirms ternary complex formation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PROTAC directly binds to the target protein in a cellular context.[7][8]
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control.
-
-
Heat Challenge:
-
Aliquot the cell suspension and heat at a range of different temperatures.
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Conclusion
Both VH032-recruiting and CRBN-recruiting PROTACs have demonstrated remarkable efficacy in targeted protein degradation. The choice between these two E3 ligase recruiters is not a one-size-fits-all decision and depends on a multitude of factors including the specific target protein, its cellular localization, and the desired kinetic profile of degradation. VHL-based PROTACs may offer advantages in forming stable ternary complexes, which can be beneficial for degrading challenging targets. Conversely, the faster kinetics of CRBN-based PROTACs might be preferable for targets with a high turnover rate. A thorough understanding of the distinct characteristics of each E3 ligase, coupled with rigorous experimental validation as outlined in this guide, is paramount for the rational design and successful development of next-generation protein degraders.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of VH032-Based PROTACs in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. By hijacking the cell's native ubiquitin-proteasome system, PROTACs can catalytically induce the degradation of specific disease-causing proteins.[1][2][3][4] A crucial component in this process is the E3 ligase ligand. VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is a cornerstone in the design of many PROTACs currently under investigation.[1][5][6]
This guide provides a comparative analysis of a VH032-based PROTAC against a conventional small-molecule inhibitor in the context of cancer therapy, focusing on the degradation of Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic readers critically involved in cancer progression.[7][8]
Mechanism of Action: VH032-Based PROTACs
VH032-based PROTACs are heterobifunctional molecules. One end incorporates the VH032 ligand, which binds to the VHL E3 ligase. The other end features a "warhead" that binds to a protein of interest (POI). A flexible linker connects these two components. This tripartite assembly forms a ternary complex (POI-PROTAC-VHL), bringing the POI into proximity with the E3 ligase, which facilitates the transfer of ubiquitin to the POI.[9][10] This ubiquitination marks the protein for destruction by the 26S proteasome, thereby eliminating it from the cell.[9][10]
Comparative Analysis: BET Degradation in Cancer
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are key regulators of oncogenes like c-MYC and are considered prime therapeutic targets in various malignancies, including castration-resistant prostate cancer (CRPC) and mantle cell lymphoma (MCL).[7][11][12][13]
This comparison focuses on ARV-771 , a VH032-based BET PROTAC, and OTX015 (Birabresib) , a traditional small-molecule BET inhibitor. While both aim to disrupt BET protein function, their mechanisms and ultimate efficacy differ significantly.
Data Presentation: PROTAC vs. Inhibitor
The following tables summarize the quantitative performance of ARV-771 against BET inhibitors in preclinical cancer models.
Table 1: In Vitro Potency and Degradation
| Compound | Mechanism | Target(s) | Cell Line (Cancer Type) | DC₅₀ (Degradation) | IC₅₀ (c-MYC Suppression) |
|---|---|---|---|---|---|
| ARV-771 | PROTAC Degrader | BRD2/3/4 | 22Rv1 (Prostate) | < 5 nM[13] | < 1 nM[13] |
| OTX015 | Small-Molecule Inhibitor | BRD2/3/4 | 22Rv1 (Prostate) | N/A | > 500-fold weaker than ARV-771[14] |
-
DC₅₀ : The concentration of the compound required to degrade 50% of the target protein.
-
IC₅₀ : The concentration of the compound required to inhibit 50% of a biological function (e.g., c-MYC protein expression).
Table 2: In Vivo Efficacy (22Rv1 Prostate Cancer Xenograft Model)
| Treatment | Dose & Schedule | BRD4 Knockdown (Tumor) | c-MYC Suppression (Tumor) | Tumor Growth |
|---|---|---|---|---|
| ARV-771 | 10 mg/kg, daily (SC) | > 80%[15] | > 80%[15] | Regression[14] |
| OTX015 | 50 mg/kg, daily (PO) | No significant knockdown | Modest Suppression | Inhibition (not regression)[14] |
Experimental Protocols
The data presented above are derived from standard preclinical assays designed to evaluate the efficacy of protein degraders and inhibitors.
Western Blot for Protein Degradation (DC₅₀ Determination)
This assay directly measures the amount of target protein remaining in cells after treatment.
-
Cell Culture: Cancer cell lines (e.g., 22Rv1) are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the PROTAC (e.g., ARV-771) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or Vinculin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software. The target protein level is normalized to the loading control. The DC₅₀ value is calculated by plotting the percentage of remaining protein against the log of the PROTAC concentration.[16]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., Nu/Nu) are used.
-
Tumor Implantation: Human cancer cells (e.g., 22Rv1) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: ARV-771 is administered, for example, subcutaneously at 10 mg/kg daily.[14][15] The vehicle control group receives the formulation buffer.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint & Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot to confirm BRD4 and c-MYC knockdown).[15]
Conclusion
The comparative data strongly suggest that VH032-based BET PROTACs like ARV-771 offer a therapeutic advantage over traditional BET inhibitors. By inducing the actual degradation of BET proteins rather than simply blocking their function, ARV-771 achieves a more profound and durable suppression of downstream oncogenic signaling (e.g., c-MYC).[12][13] This superior mechanism translates to more significant anti-proliferative and pro-apoptotic effects, culminating in tumor regression in vivo, a benchmark rarely achieved with inhibitor-based monotherapies.[14] The development of potent, VHL-recruiting PROTACs continues to be a promising strategy for targeting historically challenging oncoproteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 12. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Development: VH032-C2-NH-Boc in Focus
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can effectively eliminate disease-causing proteins. A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. This guide provides a comparative analysis of PROTACs developed using the von Hippel-Lindau (VHL) E3 ligase ligand building block, VH032-C2-NH-Boc, and contrasts their performance with alternatives, particularly those recruiting the Cereblon (CRBN) E3 ligase.
Performance Comparison: VHL vs. CRBN-Based PROTACs
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Below, we compare the performance of PROTACs developed using the VHL ligand precursor this compound against their CRBN-recruiting counterparts targeting the same proteins: Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).
Case Study 1: Targeting BRD4
BRD4 is a well-established therapeutic target in oncology. Here, we compare the VHL-based PROTAC MZ1 with the CRBN-based PROTAC dBET1 . Both utilize a JQ1 derivative as the BRD4-binding warhead.
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 | [1] |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 | [1] |
Key Observations:
-
Both MZ1 and dBET1 are potent degraders of BRD4, achieving high levels of degradation at nanomolar concentrations.[1]
-
In the cited studies, dBET1 exhibited a lower DC50 value, suggesting higher potency in the MV4;11 cell line compared to MZ1 in HeLa cells.[1] It is important to note that direct comparisons of absolute potency can be influenced by the different cell lines used.
-
The VHL-based PROTAC MZ1 has been reported to exhibit greater selectivity for BRD4 over other BET family members (BRD2 and BRD3) compared to the broader degradation profile of the CRBN-based dBET1.[2]
Case Study 2: Targeting the Androgen Receptor
The Androgen Receptor (AR) is a key driver in prostate cancer. This case study compares the VHL-based PROTAC ARD-266 with the clinically advanced CRBN-based PROTAC ARV-110 (Bavdegalutamide) .
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | VHL | AR | LNCaP | 0.5 | >95 (at 30nM) | [3] |
| ARD-266 | VHL | AR | VCaP | 1 | >95 (at 30nM) | [3] |
| ARD-266 | VHL | AR | 22Rv1 | 0.2 | >95 (at 10nM) | [3] |
| ARV-110 | CRBN | AR | LNCaP, VCaP, 22Rv1 | ~1 | >90 | [3] |
Key Observations:
-
Both ARD-266 and ARV-110 are highly potent AR degraders, with DC50 values in the low to sub-nanomolar range.[3]
-
ARD-266, derived from a VH032-based ligand, demonstrates exceptional potency, achieving greater than 95% AR degradation.[3]
-
ARV-110 has progressed to clinical trials and has shown significant tumor growth inhibition in preclinical models.[3]
-
This comparison highlights that both VHL and CRBN-recruiting PROTACs can be developed into highly effective degraders for the same target. The choice of E3 ligase may be influenced by factors such as desired selectivity profile and the physicochemical properties of the final PROTAC molecule. CRBN ligands are generally smaller and may offer advantages in developing orally bioavailable drugs, while VHL-based PROTACs can sometimes provide a more selective degradation profile.[2][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental process for evaluating these PROTACs, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of a VH032-based PROTAC.
Caption: General workflow for PROTAC development.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[5]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the serial dilutions of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).
b. MTT Incubation and Solubilization:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate, shaking, for 15 minutes to ensure complete solubilization.
c. Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[7]
a. Sample Preparation:
-
Prepare purified E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B) and the target protein in the same dialysis buffer to minimize heat of dilution effects.
-
Prepare the PROTAC solution in the same buffer.
b. ITC Experiment:
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.
-
Titrate the PROTAC into the target protein solution to determine the binary binding parameters.
-
-
Ternary Titration:
-
Prepare a solution of the target protein mixed with the PROTAC in the syringe.
-
Place the E3 ligase solution in the ITC cell.
-
Titrate the target protein-PROTAC mixture into the E3 ligase solution. The resulting thermogram will show the heat changes upon the formation of the ternary complex.
-
c. Data Analysis:
-
Integrate the peaks of the thermogram.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for the ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity.
Conclusion
The development of PROTACs using this compound as a key building block has led to the creation of highly potent and selective protein degraders. As demonstrated in the case studies of MZ1 and ARD-266, VHL-recruiting PROTACs are a powerful class of molecules with performance comparable to, and in some aspects exceeding, their CRBN-based counterparts. The choice between VHL and CRBN as the E3 ligase recruiter is a critical decision in PROTAC design and should be guided by the specific therapeutic goal, considering factors such as desired selectivity, target protein characteristics, and the overall physicochemical properties of the final degrader molecule. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation and comparison of novel PROTAC candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating PROTAC Design: A Comparative Guide to VH032-C2-NH-Boc and its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a frequently exploited target for inducing protein degradation. This guide provides an objective comparison of VH032-C2-NH-Boc, a common VHL ligand intermediate, with other prominent VHL ligands, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological and experimental workflows.
This compound is a widely utilized building block in PROTAC synthesis. It incorporates the established VHL ligand, VH032, functionalized with a C2 linker and a Boc-protected amine.[1][2][3][4][5][6] This design facilitates a modular and efficient approach to PROTAC assembly, allowing for the straightforward conjugation to a protein of interest (POI) ligand after deprotection of the amine.[3][4][5] However, while its synthetic utility is clear, the inherent properties of the VH032 core and the specific linker configuration present both opportunities and challenges in the quest for optimal PROTAC performance.
Quantitative Comparison of VHL Ligands: Beyond Binding Affinity
A primary consideration in choosing a VHL ligand is its binding affinity (Kd) to the VHL E3 ligase. This parameter is crucial for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1] The table below summarizes the binding affinities of VH032 and other commonly employed VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method |
| VH032 | 185 nM | Not Specified |
| VH101 | 44 nM | Not Specified |
| VH298 | 80-90 nM | Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP) |
| VHL Ligand 14 | 196 nM (IC50) | Not Specified |
| VL285 | 340 nM (IC50) | Not Specified |
| VHL-IN-1 | 37 nM | Not Specified |
Note: Direct comparison of binding affinities should be approached with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[1]
While higher affinity ligands like VH101 and VH-IN-1 may seem advantageous, the overall efficacy of a PROTAC is a complex interplay between the VHL ligand, the linker, and the POI ligand.[1]
PROTAC Efficiency: A Comparative Overview
The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency (DC50 and Dmax) of PROTACs utilizing different VHL ligands. Lower DC50 values indicate higher potency, and higher Dmax values represent more complete degradation.
| PROTAC ID | Target POI | VHL Ligand | DC50 | Dmax |
| MZ1 | BRD4 | VH032 derivative | 13 nM | >95% |
| AT1 | BET | VH032 derivative | 26 nM | ~90% |
Note: The efficiency of a PROTAC is highly context-dependent, influenced by the linker and the target ligand.[1] Therefore, this data illustrates the performance of VH032-based PROTACs rather than a direct, isolated comparison of the VHL ligands themselves.
Limitations and Challenges of this compound in PROTAC Design
Despite its widespread use, this compound and the resulting PROTACs are not without their challenges:
-
Moderate Binding Affinity: Compared to newer generation VHL ligands, VH032 possesses a more moderate binding affinity, which may limit the potency of the resulting PROTACs in some applications.[1]
-
Physicochemical Properties and Permeability: PROTACs derived from VH032 often have high molecular weight and a significant number of hydrogen bond donors, which can lead to poor cell membrane permeability.[7][8][9] This can translate to lower efficacy in cellular assays and potential challenges with oral bioavailability for in vivo applications.[10]
-
"Hook Effect": PROTACs, including those based on VH032, can exhibit a "hook effect," where at high concentrations, the degradation efficiency decreases.[11] This is due to the formation of binary complexes (PROTAC-POI or PROTAC-VHL) that are unproductive for degradation, rather than the required ternary complex.[11]
-
Linker Optimization is Crucial: The C2 linker in this compound is a starting point, but extensive linker optimization is often necessary to achieve optimal ternary complex formation and degradation.[12] The length, composition, and attachment point of the linker can dramatically impact the efficacy of the final PROTAC molecule.[12]
Alternative VHL Ligands and Their Advantages
To address the limitations of VH032, researchers have developed alternative VHL ligands with improved properties:
-
Higher Affinity Ligands (e.g., VH101, VH298): These ligands can lead to the formation of more stable ternary complexes, potentially resulting in more potent PROTACs.[1]
-
Ligands with Improved Physicochemical Properties: Efforts are ongoing to develop VHL ligands that, when incorporated into PROTACs, result in molecules with better permeability and oral bioavailability.[10] For instance, systematic modifications to the VH032 scaffold have led to the discovery of ligands with significantly improved potency and pharmacokinetic properties.[10]
Visualizing the PROTAC Workflow and Logic
To provide a clearer understanding of the processes involved in PROTAC design and evaluation, the following diagrams illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of VH032-C2-NH-Boc: A Procedural Guide
Core Principle: Acidic Deprotection and Neutralization
The primary disposal method for VH032-C2-NH-Boc involves the chemical removal of the Boc protecting group under acidic conditions.[3][4] This process, known as deprotection, breaks down the molecule into less hazardous components that can then be neutralized and disposed of in accordance with institutional and local regulations.[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding to ensure full compliance.[3]
Essential Safety Precautions and Personal Protective Equipment (PPE)
All handling and disposal procedures should be conducted in a certified chemical fume hood.[1] Adherence to proper PPE protocols is mandatory to prevent skin and eye contact, and inhalation.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from potential splashes of the compound and acidic or basic solutions.[1] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn. | Prevents direct skin contact with the chemical and associated reagents.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder where dust generation is likely. | Minimizes the risk of inhaling fine particles.[1] |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. | A fundamental practice to prevent accidental ingestion or cross-contamination.[1] |
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the chemical degradation and disposal of waste containing this compound.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a dedicated and clearly labeled hazardous waste container.[3][5]
-
Do not mix this waste with other waste streams, especially bases, oxidizers, or cyanides.[3][5]
2. Acidic Deprotection (to be performed in a chemical fume hood):
-
For residual amounts of this compound or solutions in organic solvents (e.g., dichloromethane), carefully add an excess of a strong acid.[4][6] Common reagents for this purpose include:
-
Trifluoroacetic acid (TFA)
-
A 4M solution of hydrogen chloride (HCl) in dioxane
-
-
Allow the reaction to proceed at room temperature with stirring for at least one hour to ensure complete deprotection.[3][4] The reaction will yield the deprotected amine salt, tert-butanol, and isobutylene (B52900) gas.[3]
3. Neutralization:
-
Slowly and carefully add a basic solution to the acidic waste to neutralize it. This process can be exothermic and should be done with caution, potentially in an ice bath.[3] Suitable neutralizing agents include:
-
Sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[3]
-
Continue adding the base until the pH is within a neutral range, typically between 6.0 and 8.0.[3]
4. Final Waste Collection and Disposal:
-
Aqueous Waste: The neutralized aqueous layer may be suitable for drain disposal depending on local regulations. However, it is crucial to confirm this with your institution's EHS office.[7][8]
-
Organic Waste: If the deprotection was performed in an organic solvent, the organic layer should be separated and collected in a labeled halogenated or non-halogenated organic waste container, as appropriate.[3][5]
-
Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and paper towels, should be placed in a designated solid chemical waste container.[3]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for VH032-C2-NH-Boc
For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. VH032-C2-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires careful management throughout its lifecycle in the lab.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans, to support your critical work in advancing novel therapeutics.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the safety data for the parent compound and the general characteristics of this chemical class.[3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from potential splashes or airborne particles of the compound.[3] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn.[3] | Prevents direct skin contact with the chemical.[3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder where dust generation is likely.[3] | Minimizes the risk of inhaling fine particles.[3] |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical.[3] | A fundamental practice to prevent accidental ingestion or cross-contamination.[3] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment. The following procedural guidance outlines the key steps from receipt of the compound to its final disposal.[3]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.[3]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The parent compound, VH032, is stored at -20°C for long-term stability.[3]
-
Ensure the storage container is properly labeled and sealed.[3]
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate solvents as recommended by the supplier or relevant literature. This compound is soluble in DMSO, DMF, and other polar organic solvents, with limited solubility in aqueous solutions.[4]
-
Ensure all labware is clean and dry.[3]
Handling and Use:
-
Wear the appropriate PPE at all times.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Work in a well-ventilated area.[3]
-
In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[3]
Spill Management:
-
In the event of a spill, evacuate the immediate area.[3]
-
For small spills, use an inert absorbent material to contain the substance.[3]
-
Place the absorbed material and any contaminated items into a labeled hazardous waste container.[3]
-
Do not attempt to clean up large spills without appropriate training and equipment.[3]
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and absorbed spill material, should be considered hazardous waste.
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of the handling and application of this compound, the following diagrams illustrate the operational workflow and the general mechanism of action for a PROTAC synthesized from this intermediate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
